molecular formula C8H9ClS B1354869 3-Chloro-2-methylphenyl methyl sulfide CAS No. 82961-52-2

3-Chloro-2-methylphenyl methyl sulfide

Cat. No.: B1354869
CAS No.: 82961-52-2
M. Wt: 172.68 g/mol
InChI Key: QNMYJMZVOFQIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methylphenyl methyl sulfide is a useful research compound. Its molecular formula is C8H9ClS and its molecular weight is 172.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-2-methyl-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMYJMZVOFQIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564198
Record name 1-Chloro-2-methyl-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82961-52-2
Record name 1-Chloro-2-methyl-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82961-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-methyl-3-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylphenyl methyl sulfide (CAS Number: 82961-52-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methylphenyl methyl sulfide, a halogenated aromatic sulfide with the CAS number 82961-52-2. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its known and potential applications. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science. While the compound is noted for its potential in chemical synthesis, particularly as an intermediate, and has been suggested to possess biological activity, publicly available data on its specific biological effects and mechanisms of action are limited. This guide compiles the available information to facilitate further research and development.

Chemical and Physical Properties

This compound is a substituted thioanisole derivative. Its structure features a benzene ring with chloro, methyl, and methylthio substituents. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 82961-52-2[1][2]
Molecular Formula C₈H₉ClS[1][2]
Molecular Weight 172.68 g/mol [2]
IUPAC Name 1-Chloro-2-methyl-3-(methylthio)benzene[3]
Synonyms 2-Chloro-6-(methylthio)toluene, 3-Chloro-2-methylthioanisole[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 225 °C at 760 mmHg[4]
Density 1.17 g/cm³[4]
Flash Point 91.3 °C[4]
Solubility Sparingly soluble in water[2]

Synthesis

A detailed two-step synthesis method for this compound has been described, starting from 2-methyl-3-chloroaniline.[3] This process involves a methyl sulfidation step followed by a diazotization and chlorination reaction.

Experimental Protocol: Synthesis from 2-methyl-3-chloroaniline[3]

Step 1: Synthesis of 2-methyl-3-(methylthio)aniline

  • To a reaction vessel, add 2-methyl-3-chloroaniline and hexamethylphosphoramide (HMPA) as the solvent.

  • Heat the mixture to reflux.

  • Slowly add an aqueous solution of a methanethiol metal salt (e.g., sodium thiomethoxide).

  • Maintain the reflux for 3-4 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Add iodomethane to the mixture.

  • Dilute the mixture and extract the product with ethyl acetate.

  • Wash the organic layer, dry it, and concentrate under reduced pressure to obtain 2-methyl-3-(methylthio)aniline.

Step 2: Synthesis of this compound

  • Combine the 2-methyl-3-(methylthio)aniline obtained in Step 1 with hydrochloric acid, a catalytic amount of a copper salt (e.g., copper sulfate), and a small amount of a cosolvent such as methanol.

  • Cool the stirred mixture to below 0 °C.

  • Slowly add a solution of a nitrite salt (e.g., sodium nitrite).

  • Maintain the reaction temperature below 0 °C and stir for 0-4 hours.

  • Slowly warm the reaction mixture to 80-85 °C and maintain this temperature for 0-5 hours.

  • Neutralize the reaction mixture to a faintly acidic pH.

  • Extract the product with ethyl acetate.

  • Wash the organic layer, dry it, and concentrate under reduced pressure to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Methyl Sulfidation cluster_step2 Step 2: Diazotization & Chlorination 2_methyl_3_chloroaniline 2-methyl-3-chloroaniline reaction1 Reflux, 3-4h 2_methyl_3_chloroaniline->reaction1 methanethiol_salt Methanethiol Metal Salt methanethiol_salt->reaction1 HMPA HMPA (Solvent) HMPA->reaction1 workup1 Workup: - Add Iodomethane - Extraction - Drying reaction1->workup1 intermediate 2-methyl-3-(methylthio)aniline workup1->intermediate reaction2 < 0°C to 80-85°C intermediate->reaction2 HCl HCl HCl->reaction2 nitrite_salt Nitrite Salt nitrite_salt->reaction2 catalyst Copper Catalyst catalyst->reaction2 workup2 Workup: - Neutralization - Extraction - Drying reaction2->workup2 final_product 3-Chloro-2-methylphenyl methyl sulfide workup2->final_product

Caption: Synthesis of this compound.

Chemical Reactivity and Potential Reactions

This compound can undergo several types of chemical reactions, primarily involving the sulfide group and the aromatic ring.

  • Oxidation: The methyl sulfide group can be oxidized to form the corresponding sulfoxide and subsequently the sulfone.[5]

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be displaced by strong nucleophiles under certain conditions.[5]

Chemical_Reactions start 3-Chloro-2-methylphenyl methyl sulfide sulfoxide 3-Chloro-2-methylphenyl methyl sulfoxide start->sulfoxide Oxidation substitution_product Nucleophilic Substitution Product start->substitution_product sulfone 3-Chloro-2-methylphenyl methyl sulfone sulfoxide->sulfone Further Oxidation nucleophile Nucleophile nucleophile->substitution_product

Caption: Key chemical reactions of the target compound.

Applications

The primary application of this compound is as an intermediate in organic synthesis.[6]

  • Chemical Synthesis: It serves as a building block for the preparation of more complex molecules, such as (alkylthio)(haloalkyl)benzenes.[6]

  • Pesticide Development: There are indications that this compound or its derivatives may be used in the synthesis of agrochemicals.[2]

Biological Activity

While some sources suggest that this compound may possess biological relevance, including potential antimicrobial and anticancer activities, there is a lack of specific, publicly available data to substantiate these claims.[3] The compound's mechanism of action is broadly suggested to involve interactions with enzymes, potentially acting as an inhibitor or activator.[3]

Hypothetical Mechanism of Action: Enzyme Inhibition

Given the general suggestion of enzyme interaction, a hypothetical mechanism could involve the binding of this compound to the active site of an enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's function.

Enzyme_Inhibition cluster_normal Normal Enzyme Function cluster_inhibited Hypothetical Inhibition Enzyme_A Enzyme Product_A Product Enzyme_A->Product_A Binds to Substrate_A Substrate Substrate_A->Enzyme_A Enzyme_B Enzyme No_Product No Product Enzyme_B->No_Product Blocked Inhibitor 3-Chloro-2-methylphenyl methyl sulfide Inhibitor->Enzyme_B Binds to Active Site Substrate_B Substrate Substrate_B->Enzyme_B Cannot Bind

Caption: Hypothetical enzyme inhibition mechanism.
Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed. The following is a generic protocol that would require optimization for this specific compound.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at an appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can then be determined.

Safety Information

This compound may cause skin and eye irritation upon contact. It is recommended to avoid inhalation, ingestion, and direct contact. Standard personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[2]

Conclusion

This compound is a valuable chemical intermediate with well-documented synthesis routes and physicochemical properties. While its potential as a biologically active compound has been suggested, further research is required to elucidate its specific activities, mechanisms of action, and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylphenyl methyl sulfide, with the CAS number 82961-52-2, is an organic compound featuring a substituted benzene ring.[1][2][3] Its chemical structure, characterized by a chlorine atom at the 3-position, a methyl group at the 2-position, and a methyl sulfide group, lends it specific physicochemical properties that are of interest in various chemical and biological applications.[1][2] This technical guide provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis, and a summary of its biological activities and applications.

Physicochemical Properties

The distinct substitution pattern on the phenyl ring of this compound dictates its physical and chemical characteristics. The compound is described as a colorless to pale yellow liquid with a characteristic odor.[3] It is sparingly soluble in water.[3] A summary of its key quantitative physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₈H₉ClS
Molecular Weight 172.68 g/mol [1][2]
Boiling Point 225 °C at 760 mmHg[1][3]
Density 1.17 g/cm³[1][3]
Flash Point 91.3 °C[1][3]
Refractive Index 1.576[1][3]
Vapor Pressure 0.132 mmHg at 25°C[1][3]
LogP 3.75[3]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical synthesis and biological studies. Two primary synthetic routes have been identified.

Synthesis from 2,6-Dichlorotoluene

A common laboratory and industrial-scale synthesis involves the nucleophilic aromatic substitution reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[2][4]

Methodology:

  • Reaction Setup: A reaction vessel is charged with 2,6-dichlorotoluene and a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to improve the solubility of the reactants and stabilize the transition state.[2]

  • Nucleophilic Substitution: Sodium thiomethoxide is added to the solution. The reaction mixture is then heated to a temperature range of 80–120°C.[2] Elevated temperatures are necessary to facilitate the reaction, though they may also promote side reactions.[2]

  • Reaction Monitoring: The progress of the reaction is monitored using appropriate analytical techniques, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and then quenched with water. The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Synthesis from 2-methyl-3-chloroaniline

Another synthetic approach involves a two-step process starting from 2-methyl-3-chloroaniline.[5]

Methodology:

  • Methyl Sulfidation: 2-methyl-3-chloroaniline is refluxed with a methanethiol metal salt in a suitable solvent to synthesize 2-methyl-3-methylthio benzenamine.[5]

  • Diazotization and Chlorination: The resulting 2-methyl-3-methylthio benzenamine undergoes diazotization followed by chlorination to yield the final product, 2-methyl-3-chlorophenylmethyl sulfide.[5] This method is designed to avoid the formation of byproducts by ensuring that only one group of the starting materials can react in each step.[5]

Biological Activity and Applications

This compound serves as a versatile intermediate in the chemical industry and exhibits notable biological activities.

Chemical Synthesis

This compound is a key building block in the synthesis of more complex organic molecules.[2] It is particularly used as an intermediate in the preparation of (alkylthio)(haloalkyl)benzenes, which are valuable precursors for various pharmaceuticals and organic materials.[1][2] It is also utilized in the synthesis of certain pesticides.[3]

Biological Relevance

Research has indicated that this compound possesses biological relevance, particularly in medicinal chemistry and toxicology.[2]

  • Antimicrobial Properties: The compound has demonstrated effectiveness against certain pathogens.[2]

  • Enzyme Interaction: At a molecular level, it can act as an enzyme inhibitor or activator by binding to the active sites of enzymes, thereby influencing metabolic pathways.[2] The chlorinated aromatic ring enhances its reactivity and biological interactions.[2]

The compound can undergo various chemical reactions such as oxidation to form sulfoxides and sulfones, and reduction to form thiols.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound from 2,6-Dichlorotoluene.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification A 2,6-Dichlorotoluene E Crude Product A->E Nucleophilic Aromatic Substitution B Sodium Thiomethoxide B->E C Polar Aprotic Solvent (e.g., DMF, DMSO) C->E D Heat (80-120°C) D->E F Purified 3-Chloro-2-methylphenyl methyl sulfide E->F Purification (Vacuum Distillation)

References

Synthesis of 3-Chloro-2-methylphenyl methyl sulfide from 2,6-Dichlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Chloro-2-methylphenyl methyl sulfide, a key intermediate in the preparation of various organic molecules, from the starting material 2,6-Dichlorotoluene.[1][2][3] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the reaction mechanism, potential challenges, a generalized experimental protocol, and relevant data.

Synthetic Pathway and Mechanism

The principal method for synthesizing this compound from 2,6-Dichlorotoluene is through a nucleophilic aromatic substitution reaction with sodium thiomethoxide.[1][4]

Reaction:

2,6-Dichlorotoluene + Sodium Thiomethoxide (NaSMe) → this compound + Sodium Chloride (NaCl)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this two-step process, the thiomethoxide anion (CH3S-), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom on the aromatic ring. This initial attack is generally considered the rate-determining step. The aromaticity of the ring is temporarily disrupted to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] Subsequently, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product.[5][6]

It is important to note that while the two-step addition-elimination mechanism is widely accepted for SNAr reactions, some studies suggest that a concerted mechanism may be operative in certain cases.[7][8]

Challenges in Synthesis

A significant challenge in this synthesis is the potential for di-substitution, where the sodium thiomethoxide reacts with both chlorine atoms on the 2,6-Dichlorotoluene ring. This "double first sulfuration" results in the formation of 2,6-bis(methylthio)toluene as a byproduct.[9] The similar physical properties of the mono- and di-substituted products can make their separation difficult, leading to lower yields and purity of the desired this compound.[9]

Alternative Synthetic Routes

To circumvent the issue of di-substitution, alternative synthetic pathways have been developed, often starting from substituted anilines. Patented methods include the reaction of 2-methyl-3-chloroaniline with a metal salt of methyl mercaptan, followed by diazotization and chlorination to yield the final product.[9] Another patented approach utilizes 2-chloro-6-aminotoluene as the starting material, which also undergoes diazotization.[10] A similar process starting from 3-chloro-2-aminotoluene has also been described.[11] These multi-step syntheses can offer better control over the regioselectivity and avoid the formation of di-substituted byproducts.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound from 2,6-Dichlorotoluene. This protocol is based on the general principles of nucleophilic aromatic substitution reactions and information from related patent literature, as a detailed, publicly available experimental procedure for this specific transformation is limited. Researchers should perform their own optimization studies.

Materials and Reagents:

  • 2,6-Dichlorotoluene

  • Sodium thiomethoxide (solid or as a solution in a suitable solvent)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Hexamethylphosphoramide (HMPA))

  • Anhydrous conditions (inert atmosphere, e.g., nitrogen or argon)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet is charged with 2,6-Dichlorotoluene and a suitable anhydrous aprotic polar solvent.

  • Addition of Nucleophile: Sodium thiomethoxide is added to the stirred solution. If using solid sodium thiomethoxide, it should be added portion-wise to control any initial exotherm. If using a solution of sodium thiomethoxide, it can be added dropwise via an addition funnel.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 80-150 °C. The optimal temperature and reaction time will need to be determined empirically, but a reaction time of several hours is expected. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then poured into a separatory funnel containing water. The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with water and then with brine to remove the aprotic polar solvent and any remaining inorganic salts. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain this compound of high purity.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2,6-Dichlorotoluene118-69-4C₇H₆Cl₂161.03196-2031.254
Sodium Thiomethoxide5188-07-8CH₃NaS70.09--
This compound82961-52-2C₈H₉ClS172.682251.17

Table 2: Generalized Reaction Conditions for SNAr of Aryl Chlorides with Thiolates

ParameterConditionRationale / Notes
Solvent Aprotic Polar (DMF, DMSO, HMPA)These solvents are effective at solvating the cation of the nucleophile, thus increasing the nucleophilicity of the anion. HMPA is highly effective but also highly toxic.
Temperature 80 - 150 °CHigher temperatures are generally required to overcome the activation energy for the nucleophilic attack on the relatively unactivated aryl chloride.
Atmosphere Inert (Nitrogen, Argon)Prevents oxidation of the thiomethoxide and other potential side reactions.
Reactant Ratio Slight excess of nucleophileA slight excess of sodium thiomethoxide can help drive the reaction to completion. However, a large excess may increase the likelihood of di-substitution.
Reaction Time 2 - 24 hoursThe reaction time will depend on the specific temperature and solvent used. Monitoring the reaction is crucial.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_product Final Product 2_6_Dichlorotoluene 2,6-Dichlorotoluene SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2_6_Dichlorotoluene->SNAr_Reaction Sodium_Thiomethoxide Sodium Thiomethoxide Sodium_Thiomethoxide->SNAr_Reaction Work_up Aqueous Work-up & Extraction SNAr_Reaction->Work_up Reaction Mixture Purification Vacuum Distillation or Column Chromatography Work_up->Purification Crude Product Final_Product 3-Chloro-2-methylphenyl methyl sulfide Purification->Final_Product

Caption: Synthetic workflow for this compound.

Caption: Nucleophilic aromatic substitution (SNAr) mechanism.

Conclusion

The synthesis of this compound from 2,6-Dichlorotoluene via nucleophilic aromatic substitution is a viable but challenging route due to the potential for di-substitution. Careful control of reaction conditions, particularly the stoichiometry of the reactants, is crucial to maximize the yield of the desired mono-substituted product. The alternative synthetic pathways starting from substituted anilines offer a more controlled approach to avoid this side reaction and may be preferable for achieving high purity. Further research and process optimization are necessary to develop a robust and efficient industrial-scale synthesis directly from 2,6-Dichlorotoluene.

References

An In-depth Technical Guide to 3-Chloro-2-methylphenyl methyl sulfide and Its Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloro-2-methylphenyl methyl sulfide, including its structural formula, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this document presents a comparative analysis of its positional isomers, offering valuable data for researchers in organic synthesis, medicinal chemistry, and materials science.

Structural Formula and Physicochemical Properties

This compound, also known by its IUPAC name 1-chloro-2-methyl-3-(methylsulfanyl)benzene, is an organosulfur compound with the molecular formula C₈H₉ClS.[1][2] The molecule consists of a benzene ring substituted with a chlorine atom at the 3-position, a methyl group at the 2-position, and a methyl sulfide group.[1]

Structural Formula:

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 82961-52-2
Molecular Weight 172.68 g/mol
Boiling Point 225 °C at 760 mmHg
Density 1.17 g/cm³
Flash Point 91.3 °C
Refractive Index 1.576

Positional Isomers of this compound

The arrangement of the chloro, methyl, and methylsulfanyl groups on the benzene ring gives rise to several positional isomers. A comprehensive understanding of these isomers is crucial for structure-activity relationship (SAR) studies and for the development of novel compounds with specific biological or material properties. The table below summarizes the known positional isomers and their available physicochemical data.

Isomer NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound82961-52-2172.68225 @ 760 mmHg1.17
4-Chloro-3-methylphenyl methyl sulfide70019-46-4172.68--
5-Chloro-2-methylphenyl methyl sulfide82961-51-1172.68--
3-Chloro-4-methylphenyl methyl sulfide53250-85-4172.68--

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the diazotization of an aniline derivative followed by a Sandmeyer-type reaction. This method offers a reliable route to the target compound with good yield and purity.

Step 1: Synthesis of 2-Methyl-3-(methylthio)aniline

This intermediate is prepared from 2-methyl-3-chloroaniline via a nucleophilic aromatic substitution reaction with a methylthiolate source.

  • Materials: 2-methyl-3-chloroaniline, sodium thiomethoxide, and a suitable solvent like N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-chloroaniline in DMF.

    • Add a stoichiometric excess of sodium thiomethoxide to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-methyl-3-(methylthio)aniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting aryl amines into aryl halides via their diazonium salts.[3][4][5][6]

  • Materials: 2-methyl-3-(methylthio)aniline, sodium nitrite, hydrochloric acid, and copper(I) chloride.

  • Procedure:

    • In a beaker, prepare a solution of 2-methyl-3-(methylthio)aniline in aqueous hydrochloric acid and cool it to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its positional isomers.

Isomers cluster_isomers Positional Isomers 3-Chloro-2-methylphenyl\nmethyl sulfide 3-Chloro-2-methylphenyl methyl sulfide 4-Chloro-3-methylphenyl\nmethyl sulfide 4-Chloro-3-methylphenyl methyl sulfide 3-Chloro-2-methylphenyl\nmethyl sulfide->4-Chloro-3-methylphenyl\nmethyl sulfide Isomer of 5-Chloro-2-methylphenyl\nmethyl sulfide 5-Chloro-2-methylphenyl methyl sulfide 3-Chloro-2-methylphenyl\nmethyl sulfide->5-Chloro-2-methylphenyl\nmethyl sulfide Isomer of 3-Chloro-4-methylphenyl\nmethyl sulfide 3-Chloro-4-methylphenyl methyl sulfide 3-Chloro-2-methylphenyl\nmethyl sulfide->3-Chloro-4-methylphenyl\nmethyl sulfide Isomer of Other Isomers Other Isomers 3-Chloro-2-methylphenyl\nmethyl sulfide->Other Isomers Isomer of

Caption: Relationship between this compound and its isomers.

Spectroscopic Data

This guide serves as a foundational resource for professionals engaged in the study and application of substituted aromatic sulfides. The provided data and protocols are intended to facilitate further research and development in this important class of chemical compounds.

References

Spectroscopic and Spectrometric Analysis of 3-Chloro-2-methylphenyl methyl sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound 3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous chemical structures. It also includes comprehensive experimental protocols for acquiring such data and logical workflow diagrams to guide researchers in their analytical endeavors.

Compound Information

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 82961-52-2[1][2]
Molecular Formula C₈H₉ClS[1][2]
Molecular Weight 172.68 g/mol [1][2]

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d, J ≈ 7.5 Hz1HAr-H
~7.10t, J ≈ 7.8 Hz1HAr-H
~6.95d, J ≈ 8.0 Hz1HAr-H
2.45s3HAr-CH₃
2.40s3HS-CH₃

Note: The aromatic protons' chemical shifts and coupling constants are estimations and would require experimental verification for precise assignment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~140Ar-C (quaternary)
~138Ar-C (quaternary)
~135Ar-C (quaternary)
~130Ar-CH
~128Ar-CH
~125Ar-CH
~20Ar-CH₃
~15S-CH₃
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakC-H stretch (aromatic)
2970-2850Medium-WeakC-H stretch (aliphatic)
1580-1450Medium-StrongC=C stretch (aromatic ring)
~1440MediumC-H bend (methyl)
1100-1000MediumC-Cl stretch
~700-600StrongC-S stretch
Predicted Mass Spectrometry Data (Electron Ionization)

High-resolution mass spectrometry is expected to confirm the molecular ion peak at an m/z of 172.68.[1]

m/zRelative Intensity (%)Assignment
172/174High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
157/159Medium[M - CH₃]⁺
139Medium[M - SH]⁺
125Medium-High[M - SCH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm. For ¹H NMR, perform integration and peak picking to determine coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded salt plates in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

  • Data Acquisition and Processing: The instrument's software will record the mass spectrum. Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic and spectrometric analyses.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Chloro-2- methylphenyl methyl sulfide Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purification->IR Neat Liquid Film MS Mass Spectrometry Purification->MS Dilute in Volatile Solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow from sample preparation to structural elucidation.

NMR_Workflow start Prepare Sample in Deuterated Solvent acquire_1h Acquire ¹H NMR Spectrum start->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum start->acquire_13c process_data Process FID Data (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data analyze_1h Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) process_data->analyze_1h analyze_13c Analyze ¹³C Spectrum (Chemical Shift) process_data->analyze_13c structure Correlate Data for Structural Assignment analyze_1h->structure analyze_13c->structure MS_Workflow start Introduce Sample into MS ionization Electron Ionization (70 eV) start->ionization mass_analysis Mass Analysis (e.g., Quadrupole) ionization->mass_analysis detection Ion Detection mass_analysis->detection spectrum Generate Mass Spectrum detection->spectrum analysis Analyze Spectrum (Molecular Ion, Fragmentation, Isotopic Pattern) spectrum->analysis result Determine Molecular Weight and Fragmentation Pathways analysis->result

References

An In-depth Technical Guide on the Solubility and Stability of 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the evaluation of the solubility and stability of 3-Chloro-2-methylphenyl methyl sulfide. It should be noted that detailed experimental data for this specific compound is not extensively available in public literature. Therefore, this guide focuses on established scientific principles and standard experimental protocols that are broadly applicable in the fields of medicinal chemistry and drug development for the characterization of novel chemical entities.

Introduction to this compound

This compound, also known as 1-chloro-2-methyl-3-(methylsulfanyl)benzene, is an organic compound with the molecular formula C₈H₉ClS and a molecular weight of 172.68 g/mol .[1][2][3][4][5] Its chemical structure, featuring a substituted benzene ring, suggests a lipophilic nature. This compound is identified by the CAS Number 82961-52-2.[1][2][3][4][5][6] Preliminary information indicates that it is sparingly soluble in water.[2] A thorough understanding of its solubility and stability is critical for its application in research and development, particularly in areas such as medicinal chemistry where such properties govern bioavailability, formulation, and shelf-life.

Physicochemical Properties Summary:

PropertyValueReference
CAS Number 82961-52-2[1][2][3][4][5][6]
Molecular Formula C₈H₉ClS[1][2][3][4][5]
Molecular Weight 172.68 g/mol [1][2][3][5]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 225 °C at 760 mmHg[2][5][7]
Density ~1.17 g/cm³[2][5]
LogP (Predicted) 3.75[2][7]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption in the body. The "like dissolves like" principle is a fundamental concept in predicting solubility.[8] The presence of both a non-polar substituted benzene ring and a polarizable sulfide group in this compound suggests that its solubility will be dependent on the polarity of the solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents of varying polarities (e.g., water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane).

  • Scintillation vials or sealed test tubes.

  • Orbital shaker with temperature control.

  • Analytical balance.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility of this compound

The following table should be used to summarize the experimentally determined solubility data.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (µM)
Water257.0
PBS257.4
0.1 M HCl251.0
0.1 M NaOH2513.0
Methanol25N/A
Ethanol25N/A
Acetonitrile25N/A
DMSO25N/A
Hexane25N/A

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to solvent B Seal vials A->B C Incubate on shaker (e.g., 24-72h at 25°C) B->C D Allow solids to settle C->D E Centrifuge samples D->E F Collect supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Calculate concentration H->I

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile

Assessing the chemical stability of a compound is a regulatory requirement and is fundamental to developing safe and effective drug products.[9] Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[9][10][11]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as recommended by ICH guidelines.[12]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M to 1 M)[13]

  • Sodium hydroxide (e.g., 0.1 M to 1 M)[13]

  • Hydrogen peroxide (e.g., 3-30%)

  • Water bath or oven for thermal stress.

  • Photostability chamber with controlled light exposure (UV and visible light).

  • Validated stability-indicating HPLC method.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of HCl. Heat the solution if necessary (e.g., 60 °C) for a defined period (e.g., up to 7 days).[13] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of NaOH. Heat as for acid hydrolysis. Neutralize before analysis.

  • Oxidation: Dissolve the compound in a solution of hydrogen peroxide and keep it at room temperature for a defined period (e.g., 24 hours).[12]

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 40-80 °C) for a set duration.[13][14]

  • Photostability: Expose the solid compound or a solution to a specified intensity of UV and visible light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours per square meter.[13]

For all conditions, a control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active ingredient.[12]

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be tabulated as follows.

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
Control (Unstressed)N/ART00
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat (Solid)
Heat (Solution)
Photolysis (Solid)
Photolysis (Solution)

Visualization: Forced Degradation Study Logic

G cluster_stress Apply Stress Conditions cluster_outcome Outcome start Start with Drug Substance/Product hydrolysis Hydrolysis (Acid/Base) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolysis (Light) start->photo analysis Analyze by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis decision Degradation between 5-20%? analysis->decision yes_node Identify Degradation Pathways Validate Analytical Method decision->yes_node Yes no_node Adjust Stress Conditions (e.g., increase time, temp, conc.) decision->no_node No

Caption: Logical workflow for conducting forced degradation studies.

Conclusion

This guide outlines the essential experimental frameworks for determining the solubility and stability of this compound. While specific data for this compound is limited, the described protocols for solubility screening and forced degradation studies provide a robust starting point for its comprehensive physicochemical characterization. The resulting data will be invaluable for any further development, enabling informed decisions regarding formulation, storage, and handling of this compound. It is strongly recommended that all analytical methods used for quantification are appropriately validated according to ICH guidelines to ensure data accuracy and reliability.

References

hazards and safety precautions for handling 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 3-Chloro-2-methylphenyl methyl sulfide

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The toxicological properties of this compound have not been thoroughly investigated.[1][2] Therefore, this compound should be handled with extreme care, assuming it is hazardous. The information and recommendations provided are based on available data for this compound and related chemical structures. All laboratory personnel must be thoroughly trained in safe handling procedures before working with this chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid used as a reagent and intermediate in organic synthesis, including the manufacturing of pesticides and pharmaceuticals.[3][4][5][6] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 82961-52-2[3]
Molecular Formula C₈H₉ClS[4]
Molecular Weight 172.68 g/mol [7]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 225 °C at 760 mmHg[4]
Flash Point 91.3 °C[4]
Density 1.17 g/cm³[4]
Vapor Pressure 0.132 mmHg at 25°C[4]
Refractive Index 1.576[4]
Solubility Sparingly soluble in water[3]

Hazard Identification and Toxicity

While specific GHS hazard classifications for this compound are not consistently available, the compound is known to cause irritation upon contact with skin and eyes.[3][4] Direct contact, inhalation, and ingestion should be strictly avoided.[3]

Due to the lack of comprehensive toxicological data, it is prudent to consider hazards associated with structurally similar compounds. For instance, other organosulfur and chlorinated aromatic compounds can exhibit significant toxicity. It is recommended to handle this chemical as if it were toxic and to utilize all appropriate safety precautions.

Known Hazards:

  • May cause skin irritation.[3]

  • May cause eye irritation.[3]

Potential Hazards (Inferred from related compounds):

  • May cause respiratory tract irritation.[8]

  • May be harmful if swallowed or inhaled.

  • Long-term exposure effects are unknown.

Experimental Protocols and Safety Precautions

Adherence to strict safety protocols is mandatory when handling this compound. The following sections provide detailed methodologies for safe handling, storage, and emergency procedures.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).To prevent eye contact and irritation.[2][3]
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.To prevent skin contact and irritation.[2][3]
Body Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of vapors.[2]
Safe Handling and Storage Workflow

Proper handling and storage are crucial to minimize exposure risk. All operations should be conducted in a designated area.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Don PPE b Verify Fume Hood Operation a->b c Transfer Chemical from Main Stock b->c Enter Fume Hood d Perform Experiment c->d e Close All Containers d->e f Dispose of Waste in Designated Container e->f g Clean Work Area f->g h Store Chemical in Cool, Dry Place g->h i Remove PPE h->i

Caption: Standard laboratory workflow for handling this compound.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

start Spill Occurs is_major Is the spill large or in a poorly ventilated area? start->is_major evacuate Evacuate the Area Alert Safety Personnel is_major->evacuate Yes is_minor Is the spill small and contained? is_major->is_minor No is_minor->evacuate No absorb Absorb with inert material (e.g., vermiculite, sand) is_minor->absorb Yes collect Collect into a sealed container for hazardous waste disposal absorb->collect decontaminate Decontaminate the area with appropriate solvent collect->decontaminate end Procedure Complete decontaminate->end

Caption: Decision-making flowchart for spill response procedures.

Methodology for a Small Spill:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbed material and place it into a suitable, sealed container for chemical waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Do not dispose of this chemical down the drain.

  • Collect waste in designated, labeled, and sealed containers.

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

First Aid Measures

In case of exposure, follow these first aid protocols immediately and seek medical attention.

start Exposure Event exposure_type Type of Exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Wash off with soap and plenty of water. skin->skin_action eye_action Rinse with plenty of water for at least 15 minutes. eye->eye_action inhalation_action Move person to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Flowchart of first aid procedures following exposure.

Detailed First Aid Protocols:

  • If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

In all cases, provide the Safety Data Sheet (SDS) for this compound to the attending medical personnel.[2]

References

review of literature on substituted phenyl methyl sulfides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Substituted Phenyl Methyl Sulfides: Synthesis, Properties, and Pharmacological Applications

Substituted phenyl methyl sulfides and their oxidized derivatives, sulfoxides and sulfones, represent a pivotal class of organosulfur compounds in the landscape of medicinal chemistry and drug development. The presence of the sulfur atom imparts unique physicochemical properties, including the ability to form hydrogen bonds and act as a bioisosteric replacement for phenyl rings, which can significantly influence a molecule's interaction with biological targets.[1] This technical guide provides a comprehensive review of the literature, focusing on the synthesis, chemical properties, and diverse pharmacological applications of these compounds, with a particular emphasis on their role as antibacterial, anti-inflammatory, and antifungal agents.

Synthesis of Substituted Phenyl Methyl Sulfides

The construction of the carbon-sulfur bond is central to the synthesis of phenyl methyl sulfides. Various methodologies have been developed, ranging from classical nucleophilic substitution to modern catalytic cross-coupling reactions.

Key Synthetic Methodologies

Several robust methods for the synthesis of substituted phenyl methyl sulfides are prevalent in the literature:

  • Thiophenol Alkylation: A common and straightforward method involves the S-alkylation of substituted thiophenols. A clean and environmentally friendly approach utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a y-type zeolite catalyst, achieving high yields.[2] This method avoids the use of highly toxic dimethyl sulfate.[2]

  • Palladium-Catalyzed Cross-Coupling: A versatile and highly efficient method for forming the C-S bond is the palladium-catalyzed cross-coupling reaction between an aryl halide (bromide or iodide) and a thiophenol derivative.[3][4] Catalytic systems, such as those using a Xantphos ligand, demonstrate broad substrate scope and produce high yields.[3]

  • From Benzene Sulfonyl Chlorides: While this method directly produces phenyl methyl sulfones, it is a relevant pathway to the core structure. It involves the reduction of a substituted benzene sulfonyl chloride to a phenyl-sulfinic acid, followed by methylation.[5]

  • Using Grignard Reagents: Benzyl phenyl sulfides can be synthesized through the reaction of phosphinic acid thioesters with benzyl Grignard reagents. This reaction proceeds via a direct nucleophilic attack on the sulfur atom.[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Substituted Diphenyl Sulfides [3] This protocol describes a general method for the synthesis of various substituted diaryl sulfides, which can be adapted for methyl phenyl sulfides by using methanethiol or a corresponding salt.

  • Reagent Preparation: In a dry Schlenk tube under an inert argon atmosphere, combine the aryl bromide (1.0 mmol), palladium catalyst Pd₂(dba)₃ (1.5 mol%), Xantphos ligand (3.0 mol%), and cesium carbonate (Cs₂CO₃, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum and subject it to three cycles of vacuum backfilling with argon to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (5 mL) and the thiophenol derivative (1.2 mmol) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Workup and Purification: After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Combine the pure fractions and evaporate the solvent to determine the final yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Preparation of 4-Chlorophenylmethyl Sulfone [5] This protocol details the synthesis of a sulfone derivative, illustrating the reduction and methylation pathway.

  • Reduction: In a 500 mL flask, add 25.2 g of sodium bicarbonate, 100 mL of water, and 16.8 g of S-WAT (a reducing agent). After refluxing to dissolve the solids, add 21.0 g of 4-chlorobenzene sulfonyl chloride in batches. Continue to reflux for 4 hours.

  • Methylation: Cool the mixture to 40 °C. Add 18.9 g of dimethyl sulfate dropwise using a separating funnel, maintaining the system temperature between 40-45 °C.

  • Reaction Completion: After the addition is complete, maintain the reaction temperature for 2.5 hours. Once the methylation is complete, reflux for an additional hour.

  • Isolation: Add 200 mL of water and allow the mixture to cool to room temperature. A large amount of solid will separate out. Filter the solid and wash to obtain the final product.

Data Presentation: Synthesis Yields
EntryAryl Halide/SubstrateThiol/Methylating AgentCatalyst/ConditionsProductYield (%)Reference
14-BromotolueneThiophenolPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C4-Methylphenyl phenyl sulfide92[3]
24-BromoanisoleThiophenolPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C4-Methoxyphenyl phenyl sulfide95[3]
32-BromopyridineThiophenolPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C2-Pyridyl phenyl sulfide78[3]
4BenzenethiolDimethyl Carbonate (DMC)y-type zeolite, 110-130°CPhenyl methyl sulfide96[2]
5Substituted benzene sulfonyl chlorideS-WAT, Dimethyl sulfateRefluxSubstituted phenyl methyl sulfone>85[5]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Catalytic System A Aryl Halide (Ar-X) F Reaction (Toluene, 110°C) A->F B Thiophenol (R-SH) B->F C Palladium Catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs₂CO₃) E->F G Workup & Purification (Extraction, Chromatography) F->G H Final Product (Ar-S-R) G->H

Caption: General workflow for Palladium-catalyzed synthesis of phenyl sulfides.

Oxidation to Sulfoxides and Sulfones

The sulfur center in phenyl methyl sulfides can be readily oxidized to form the corresponding sulfoxides and sulfones. These oxidized forms are often crucial for biological activity, as the sulfone and sulfonamide groups are prominent motifs in a vast number of approved drugs.[4][7] The oxidation state alters the geometry and electronic properties of the sulfur atom, enhancing its ability to act as a hydrogen bond acceptor.

Experimental Protocol: Oxidation of Sulfide to Sulfoxide

Protocol 3: Synthesis of Methyl Phenyl Sulfoxide [8] This procedure provides a reliable method for the selective oxidation of a sulfide to a sulfoxide without significant overoxidation to the sulfone.

  • Preparation: In a 500 mL round-bottomed flask with a magnetic stirrer, place 22.5 g (0.105 mole) of powdered sodium metaperiodate (NaIO₄) and 210 mL of water. Cool the mixture in an ice bath.

  • Sulfide Addition: Add 12.4 g (0.100 mole) of methyl phenyl sulfide (thioanisole) to the cooled, stirred mixture.

  • Reaction: Continue stirring the reaction mixture for 15 hours at ice-bath temperature (0 °C). This prevents overoxidation.

  • Filtration: Filter the mixture through a Büchner funnel to remove the sodium iodate byproduct. Wash the filter cake with three 30 mL portions of methylene chloride.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the methylene chloride layer and extract the aqueous layer with three additional 100 mL portions of methylene chloride.

  • Purification: Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude sulfoxide.

  • Distillation: Purify the crude product by vacuum distillation to afford pure methyl phenyl sulfoxide (b.p. 78–79°C at 0.1 mm).

Data Presentation: Spectroscopic Properties

The oxidation state of the sulfur atom can be clearly distinguished using infrared spectroscopy.[9]

CompoundOxidation StateKey IR Absorption Bands (cm⁻¹)DescriptionReference
Methyl Phenyl SulfideSulfide (S)~1090S-CH₃ rocking vibration[9]
Methyl Phenyl SulfoxideSulfoxide (S=O)~1040-1050S=O stretching vibration[9]
Methyl Phenyl SulfoneSulfone (O=S=O)~1300-1320, ~1140-1150Asymmetric & Symmetric SO₂ stretching[9]

Visualization: Oxidation Pathway

G Sulfide Phenyl Methyl Sulfide (R-S-CH₃) Oxidant1 [O] e.g., NaIO₄, H₂O₂ Sulfide->Oxidant1 Sulfoxide Phenyl Methyl Sulfoxide (R-S(O)-CH₃) Oxidant2 [O] (Stronger conditions) Sulfoxide->Oxidant2 Sulfone Phenyl Methyl Sulfone (R-S(O)₂-CH₃) Oxidant1->Sulfoxide Oxidant2->Sulfone

Caption: Stepwise oxidation from sulfide to sulfoxide and sulfone.

Pharmacological Applications

Substituted phenyl methyl sulfides and their derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The sulfonyl and sulfonamide groups are particularly prevalent in pharmaceuticals, contributing to antibacterial, anti-inflammatory, anticancer, and antiviral agents.[7]

Antibacterial Activity

A significant area of research is the development of novel antibacterial agents to combat resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10]

  • Benzyl Phenyl Sulfide Derivatives: Several series of benzyl phenyl sulfide derivatives have been synthesized and shown to exhibit potent antibacterial activity against multiple MRSA strains, with Minimum Inhibitory Concentrations (MICs) in the range of 2-64 μg/mL.[10]

  • Mechanism of Action: The antibacterial mechanism for these compounds is proposed to involve the disruption and destruction of the bacterial cell membrane.[10] Furthermore, studies indicate that the toxicity of these compounds is selective, showing lower toxicity to mammalian cells compared to bacteria.[10]

Other Biological Activities
  • Antifungal: Pyrazole derivatives that incorporate substituted phenylsulfinyl (sulfoxide) and phenylsulfonyl (sulfone) groups have demonstrated significant fungicidal activity against various plant pathogens like Alternaria solani and Phytophthora capsici.[11]

  • Anti-inflammatory: The phenyl sulfonamide scaffold is a key component in molecules designed as modulators of the pulmonary inflammatory response.[12] Some derivatives act as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key cytokine in inflammation.[12] The synthesis of analogs of tiopinac, a known anti-inflammatory drug, further highlights the potential in this area.[6]

  • Anticancer: Sulfur-containing heterocyclic compounds are found in numerous agents with potent anticancer activity.

  • Diverse Applications: The sulfonamide group is a versatile pharmacophore found in drugs for a wide array of conditions, including diuretics, antidiabetics, and carbonic anhydrase inhibitors used to treat glaucoma.[7]

Data Presentation: Biological Activity
Compound ClassBiological ActivityTarget/StrainQuantitative DataReference
Benzyl Phenyl Sulfides (5a-5l, 12p-12u)AntibacterialS. aureus, MRSA (11 strains)MIC: 2-64 μg/mL[10]
Pyrazole Phenylsulfinyl/SulfonylsAntifungalAlternaria solani, Phytophthora capsiciSignificant activity (qualitative)[11]
Phenyl SulfonamidesAnti-inflammatoryTNF-α productionPotent inhibitors[12]
Carbozale-containing SulfonamidesAntidiabeticα-glucosidase inhibitorIC₅₀ = 20.1 ± 0.19 μM[7]

Visualization: Proposed Antibacterial Mechanism

G Proposed Mechanism of Action cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Compound Benzyl Phenyl Sulfide Derivative Disruption Membrane Disruption Compound->Disruption Interaction Lysis Cell Lysis & Death Disruption->Lysis Leads to

Caption: Disruption of bacterial cell membrane by sulfide derivatives.

Conclusion

Substituted phenyl methyl sulfides are a versatile and highly valuable class of compounds in medicinal chemistry. The straightforward synthesis of the sulfide core, coupled with the facile and selective oxidation to sulfoxide and sulfone derivatives, provides access to a wide range of structures with diverse pharmacological profiles. The demonstrated efficacy of these compounds as antibacterial agents against resistant pathogens, as well as their potential in anti-inflammatory and antifungal applications, ensures that this scaffold will remain an area of intense research and development for novel therapeutics. The continued exploration of greener synthetic routes and the detailed elucidation of their mechanisms of action will further solidify their importance in the drug discovery pipeline.

References

An In-depth Technical Guide to 3-Chloro-2-methylphenyl methyl sulfide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2), a key intermediate in the synthesis of agrochemicals and complex organic molecules. The document details its chemical and physical properties, outlines its known synthesis methodologies with detailed experimental protocols, and discusses its history and applications. A significant focus is placed on its role as a precursor to herbicidal compounds, particularly those that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, agrochemical development, and medicinal chemistry.

Introduction

This compound, systematically named 1-chloro-2-methyl-3-(methylsulfanyl)benzene, is an aromatic organosulfur compound.[1] Its molecular structure, featuring a chlorinated and methylated phenyl ring with a methyl sulfide group, makes it a versatile building block in organic synthesis.[1] While not a widely known compound in itself, it plays a crucial role as an intermediate in the production of commercially important molecules, most notably in the agricultural sector.[2][3] Its derivatives have been investigated for various biological activities, highlighting its potential in broader chemical and life sciences research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 82961-52-2[1][2][4]
Molecular Formula C₈H₉ClS[1][2][4]
Molecular Weight 172.68 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 225 °C at 760 mmHg[2][5]
Density 1.17 g/cm³[2][5]
Flash Point 91.3 °C[2][5]
Refractive Index 1.576[2][5]
Solubility Sparingly soluble in water[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods. Table 2 summarizes the expected and reported spectral data for this compound.

Spectroscopy Data Reference(s)
¹H NMR The methylthio group (-SCH₃) protons typically appear as a singlet in the range of δ 2.1–2.4 ppm. The aromatic protons and the methyl group on the ring will have characteristic shifts and coupling patterns.[1]
¹³C NMR The carbon of the methylthio group is expected around δ 15-20 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, with their specific shifts influenced by the chloro, methyl, and methylthio substituents.
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z 172.68, corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of CH₃, SCH₃, and Cl.[1]
Infrared (IR) Characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-S stretching are expected. Oxidation to the sulfoxide or sulfone can be monitored by the appearance of strong S=O stretching bands around 1040 cm⁻¹ and 1150/1300 cm⁻¹, respectively.[1]

Table 2: Spectroscopic Data for this compound

History and Discovery

The specific discovery of this compound is not well-documented in publicly available literature. However, its synthesis is described in patents dating back to at least 1990. A key patent, US4942246 A1, filed in 1988, describes the synthesis of related compounds and implies the synthesis of this particular intermediate. This suggests that the compound was likely first synthesized in an industrial research setting for the development of new agrochemicals. Its history is therefore closely tied to the development of new herbicidal compounds, particularly those in the benzoylcyclohexanedione class.

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been identified.

Synthesis from 2,6-Dichlorotoluene

This method involves the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichlorotoluene with a methylthiolate source.

G Synthesis from 2,6-Dichlorotoluene A 2,6-Dichlorotoluene C Reaction in a polar aprotic solvent (e.g., DMF, DMSO) A->C B Sodium thiomethoxide B->C D Work-up and Purification C->D E This compound D->E G Two-Step Synthesis from 2-methyl-3-chloroaniline cluster_0 Step 1: Methyl Sulfidation cluster_1 Step 2: Diazotization and Chlorination A 2-methyl-3-chloroaniline C Reflux in HMPA A->C B Sodium methyl mercaptide B->C D 2-methyl-3-methylthio benzenamine C->D E 2-methyl-3-methylthio benzenamine G Diazotization at 0-5 °C E->G F Sodium nitrite, Hydrochloric acid, Copper catalyst F->G H Chlorination at elevated temperature G->H I This compound H->I G Mechanism of HPPD Inhibitor Herbicides A Tyrosine B 4-Hydroxyphenylpyruvate (HPP) A->B C HPPD Enzyme B->C Substrate D Homogentisate C->D Product E Plastoquinone & Tocopherols D->E F Phytoene Desaturase E->F Cofactor G Carotenoid Biosynthesis F->G H Chlorophyll Protection G->H I Plant Death (Bleaching) H->I J Benzoylcyclohexanedione Herbicide (derived from this compound) J->C Inhibition

References

Technical Guide: 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenyl methyl sulfide is an organosulfur compound with the chemical formula C₈H₉ClS.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available scientific information. It is intended to serve as a resource for professionals in research, drug development, and chemical synthesis. The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[2][3][4]

Chemical Identity and Synonyms

Proper identification of a chemical compound is crucial for research and development. This compound is known by several synonyms, and its unique CAS number ensures unambiguous identification in databases and literature.

Identifier Type Value
IUPAC Name 1-chloro-2-methyl-3-(methylsulfanyl)benzene[3]
CAS Number 82961-52-2[1]
Molecular Formula C₈H₉ClS[1]
Molecular Weight 172.68 g/mol [1]
Synonyms 2-Chloro-6-(methylthio)toluene, 2-Methyl-3-chlorothioanisole, (3-chloro-2-methylphenyl)(methyl)sulfane, 2-Methyl-3-(methylthio)-chlorobenzene, 3-chloro-2-methylthioanisole, Benzene, 1-chloro-2-methyl-3-(methylthio)-[5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in various systems.

Property Value Reference
Appearance Colorless to pale yellow liquid[3]
Boiling Point 225 °C at 760 mmHg[2][5]
Density 1.17 g/cm³[2][5]
Flash Point 91.3 °C[2][5]
Refractive Index 1.576[2][5]
Vapor Pressure 0.132 mmHg at 25°C[2]
Solubility Sparingly soluble in water[3]
LogP 3.75[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are summaries of two reported methods.

Method 1: Nucleophilic Aromatic Substitution

A common method for the synthesis of this compound involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 2,6-Dichlorotoluene product 3-Chloro-2-methylphenyl methyl sulfide reactant1->product Nucleophilic Aromatic Substitution reactant2 Sodium thiomethoxide reactant2->product

Synthesis Workflow

Experimental Protocol:

  • Reactants: 2,6-Dichlorotoluene, Sodium thiomethoxide.

  • Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure to ensure high purity of the final product. Specific solvent and temperature conditions would be optimized based on laboratory or industrial scale.

  • Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified, often by distillation under reduced pressure, to yield the final this compound.

Method 2: Two-Step Synthesis from 2-methyl-3-chloroaniline

A patented method describes a two-step synthesis starting from 2-methyl-3-chloroaniline.[6] This method is designed to avoid the formation of impurities.[6]

Step 1: Methyl Sulfidation

2-methyl-3-chloroaniline is reacted with a methanethiol metal salt (e.g., sodium methyl mercaptide or potassium methyl mercaptide) in a solvent via a reflux reaction to synthesize 2-methyl-3-methylthio benzenamine.[6]

Step 2: Diazotization and Chlorination

The resulting 2-methyl-3-methylthio benzenamine is then subjected to diazotization followed by chlorination to yield this compound.[6] This step is carried out in the presence of a nitrite, hydrochloric acid, and a catalyst.[6]

G A 2-methyl-3-chloroaniline B 2-methyl-3-methylthio benzenamine A->B  Methyl Sulfidation (Methanethiol metal salt, reflux) C This compound B->C  Diazotization & Chlorination (Nitrite, HCl, catalyst)

Two-Step Synthesis Pathway

Biological Activity and Potential Applications

While primarily used as a chemical intermediate, some sources suggest potential biological activities for this compound, indicating areas for further research.

Agrochemical Applications

The compound is mentioned in the context of pesticide manufacturing, suggesting a potential role as a building block for agrochemicals.[3] Its toxic effects on pests are cited as the mechanism of action in this application.[3]

Pharmaceutical Research

This compound serves as an intermediate in the synthesis of various organic molecules, some of which may have pharmaceutical applications.[5] The general mechanism of action for compounds in this class is suggested to involve interactions with biomolecules, potentially acting as an enzyme inhibitor or activator, which in turn can affect metabolic pathways.[1] However, specific biological targets and pathways for this compound have not been elucidated in the reviewed literature.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. It may cause skin and eye irritation upon contact.[3] It is recommended to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation of vapors.[3] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with established synthesis routes and well-characterized physicochemical properties. Its primary application lies in the field of chemical synthesis, where it serves as a precursor for more complex molecules in the agrochemical and pharmaceutical industries. While there are general indications of potential biological activity, further in-depth research is required to explore and substantiate these claims, including detailed experimental studies on its mechanism of action and specific biological targets. This guide provides a foundational understanding of the compound for researchers and professionals engaged in related fields.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 3-Chloro-2-methylphenyl methyl sulfide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-Chloro-2-methylphenyl methyl sulfide with Grignard reagents represents a key transformation in organic synthesis, particularly for the construction of carbon-carbon bonds. This reaction, typically proceeding via a transition-metal-catalyzed cross-coupling mechanism such as the Kumada-Tamao-Corriu coupling, allows for the introduction of a variety of organic moieties at the position of the chlorine atom.[1] The resulting 2-methyl-3-substituted thioanisole derivatives are valuable intermediates in the synthesis of pharmaceuticals and functional materials, owing to the versatile reactivity of the sulfide group. This document provides detailed application notes, experimental protocols, and relevant data for performing this reaction, with a focus on nickel and palladium catalysis.

Reaction Principle: The Kumada Cross-Coupling Reaction

The coupling of this compound with a Grignard reagent (R-MgX) is a prime example of a Kumada cross-coupling reaction. This reaction is catalyzed by transition metal complexes, most commonly those of nickel or palladium.[1] The catalytic cycle, as illustrated below, generally involves three key steps:

  • Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-chlorine bond of the this compound.

  • Transmetalation: The organic group (R) from the Grignard reagent is transferred to the metal center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the desired product and regenerating the active catalyst.

Kumada_Coupling_Cycle cluster_cycle Catalytic Cycle M0 M(0)L_n M_Ar_X L_n(Ar)M(II)(X) M0->M_Ar_X Oxidative Addition ArX Ar-X ArX->M_Ar_X RMgX R-MgX M_Ar_R L_n(Ar)M(II)(R) RMgX->M_Ar_R ArR Ar-R MgX2 MgX_2 M_Ar_X->M_Ar_R Transmetalation M_Ar_R->M0 Reductive Elimination M_Ar_R->ArR Protocol_Workflow start Start setup Setup Schlenk flask under inert atmosphere start->setup add_reactants Add catalyst, aryl chloride, and THF setup->add_reactants cool Cool to 0 °C add_reactants->cool add_grignard Slowly add Grignard reagent cool->add_grignard react Warm to RT and reflux add_grignard->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify end End purify->end

References

Application of 3-Chloro-2-methylphenyl methyl sulfide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2) is a versatile chemical intermediate with emerging applications in the synthesis of pharmaceutical building blocks. Its trifunctional nature, featuring chloro, methyl, and methylthio groups on a benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. This application note details the synthesis of key pharmaceutical intermediates derived from this compound, with a focus on its oxidation to the corresponding sulfone and subsequent derivatization. Experimental protocols for these transformations are provided, along with a discussion of the potential therapeutic applications of the resulting compounds, particularly in the realm of central nervous system (CNS) disorders.

Introduction

This compound serves as a strategic starting material in multi-step organic synthesis. The sulfur atom can be readily oxidized to a sulfoxide or a sulfone, significantly altering the electronic properties of the benzene ring and providing a handle for further functionalization. The chloro and methyl groups also offer sites for various organic reactions. These characteristics make it an attractive scaffold for the synthesis of diverse molecular architectures, including those with potential biological activity. One notable application is in the synthesis of precursors for compounds with anticonvulsant and other CNS-related activities.

Key Synthetic Transformations and Intermediates

The primary synthetic utility of this compound in a pharmaceutical context begins with the oxidation of the methyl sulfide group to a methyl sulfone. This transformation is crucial as the resulting sulfone is a key intermediate for further elaboration.

Oxidation to 3-Chloro-2-methylphenyl methyl sulfone

The oxidation of the sulfide to the sulfone enhances the reactivity of the molecule for subsequent transformations.

Reaction Scheme:

G start 3-Chloro-2-methylphenyl methyl sulfide product 3-Chloro-2-methylphenyl methyl sulfone start->product Oxidation reagent Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) reagent->product

Figure 1: Oxidation of this compound.

Experimental Protocol: Oxidation of this compound

This protocol is based on general methods for the oxidation of aryl sulfides.

  • Materials:

    • This compound

    • Glacial Acetic Acid

    • Hydrogen Peroxide (30% solution)

    • Sodium Hydroxide solution (4 M)

    • Dichloromethane

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

    • Slowly add hydrogen peroxide (30% solution, 2-3 equivalents) to the stirred solution at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the solution with a 4 M aqueous sodium hydroxide solution.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-2-methylphenyl methyl sulfone.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

ReactantProductOxidizing AgentSolventTypical YieldPurity
This compound3-Chloro-2-methylphenyl methyl sulfoneH₂O₂Glacial Acetic Acid>90%>95%
Synthesis of 2-Chloro-3-methyl-4-methanesulfonyl benzoic acid

The methyl group on the benzene ring of 3-Chloro-2-methylphenyl methyl sulfone can be oxidized to a carboxylic acid, yielding a key intermediate for the synthesis of various pharmaceutical compounds.

Reaction Scheme:

G start 3-Chloro-2-methylphenyl methyl sulfone product 2-Chloro-3-methyl-4-methanesulfonyl benzoic acid start->product Oxidation reagent Oxidizing Agent (e.g., KMnO₄ or Nitric Acid) reagent->product

Figure 2: Synthesis of 2-Chloro-3-methyl-4-methanesulfonyl benzoic acid.

Experimental Protocol: Oxidation of the Methyl Group

This protocol is based on general methods for the oxidation of aryl methyl groups.

  • Materials:

    • 3-Chloro-2-methylphenyl methyl sulfone

    • Potassium Permanganate (KMnO₄) or Nitric Acid

    • Water

    • Sulfuric Acid (if using KMnO₄)

    • Sodium Bisulfite (if using KMnO₄)

    • Hydrochloric Acid

  • Procedure (using KMnO₄):

    • Suspend 3-Chloro-2-methylphenyl methyl sulfone in water containing a small amount of sulfuric acid.

    • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise.

    • Maintain reflux until the purple color of the permanganate disappears.

    • Cool the reaction mixture and decolorize any remaining permanganate with a solution of sodium bisulfite.

    • Filter the hot solution to remove manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-Chloro-3-methyl-4-methanesulfonyl benzoic acid.

Quantitative Data Summary:

ReactantProductOxidizing AgentTypical YieldPurity
3-Chloro-2-methylphenyl methyl sulfone2-Chloro-3-methyl-4-methanesulfonyl benzoic acidKMnO₄High>95%

Application in the Synthesis of CNS-Active Compounds

The resulting 2-Chloro-3-methyl-4-methanesulfonyl benzoic acid is a precursor for the synthesis of various heterocyclic compounds, some of which have shown potential as central nervous system (CNS) agents. For instance, it can be a building block for the synthesis of substituted semicarbazones, a class of compounds that has been investigated for anticonvulsant activity.[1]

The general synthetic approach involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a substituted semicarbazide.

Logical Workflow for Synthesis of Semicarbazone Derivatives:

G A 2-Chloro-3-methyl-4-methanesulfonyl benzoic acid C 2-Chloro-3-methyl-4-methanesulfonyl benzoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E 3-Chloro-2-methylphenyl substituted Semicarbazone C->E Condensation D Substituted Semicarbazide D->E

Figure 3: Synthesis of semicarbazone derivatives.

While a detailed protocol for a specific, marketed pharmaceutical is not publicly available, the synthesis of 3-chloro-2-methylphenyl-substituted semicarbazones has been reported to yield compounds with anticonvulsant properties.[1]

Potential Signaling Pathway Involvement

The anticonvulsant activity of semicarbazones is often associated with their ability to modulate the function of voltage-gated sodium channels in neurons. By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of action potentials that is characteristic of seizures.

Hypothesized Signaling Pathway:

G cluster_neuron Neuron Na_channel Voltage-gated Sodium Channel Action_potential Repetitive Action Potential Firing Na_channel->Action_potential Depolarization Seizure Seizure Activity Action_potential->Seizure Drug Semicarbazone Derivative Drug->Na_channel Inhibition

Figure 4: Hypothesized mechanism of anticonvulsant action.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Through straightforward oxidation reactions, it can be converted into more complex building blocks such as 2-Chloro-3-methyl-4-methanesulfonyl benzoic acid. These intermediates hold promise for the development of novel therapeutics, particularly for CNS disorders like epilepsy. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Application Note: Selective Oxidation of 3-Chloro-2-methylphenyl methyl sulfide to its Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the selective oxidation of 3-Chloro-2-methylphenyl methyl sulfide to its corresponding sulfoxide, 3-Chloro-2-methylphenyl methyl sulfoxide. The described method utilizes a green and efficient oxidizing system composed of hydrogen peroxide in glacial acetic acid, which offers high yields and selectivity under mild, transition-metal-free conditions.[1][2] This protocol is designed to be a straightforward and easily replicable procedure for laboratory settings, complete with data presentation, a detailed experimental protocol, and workflow visualizations to aid researchers in the synthesis of this valuable intermediate.

Introduction

Aryl sulfoxides are a pivotal class of organic compounds that serve as essential intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility spans from anti-ulcer agents to antibacterial and antifungal compounds. The most direct route to these compounds is the oxidation of their corresponding sulfides. However, a significant challenge in this transformation is preventing over-oxidation to the sulfone byproduct. Consequently, the development of selective and efficient oxidation protocols is of considerable interest.

This document details a robust and environmentally friendly protocol for the oxidation of this compound. The use of hydrogen peroxide as the oxidant and glacial acetic acid as the solvent provides a clean, safe, and operationally simple method that aligns with the principles of green chemistry.[1][2] The reaction proceeds with high selectivity, yielding the desired sulfoxide in excellent yields.

Data Presentation

The following table summarizes the expected quantitative data for the selective oxidation of this compound based on established general protocols for aryl sulfides.[1][2]

ParameterValueReference
Substrate This compound-
Product 3-Chloro-2-methylphenyl methyl sulfoxide-
Oxidizing Agent 30% Hydrogen Peroxide (H₂O₂)[1][2]
Solvent Glacial Acetic Acid[1][2]
**Stoichiometry (Sulfide:H₂O₂) **1 : 4 (molar ratio)[2]
Reaction Temperature Room Temperature[1][2]
Typical Reaction Time 2 - 6 hours (monitored by TLC)General estimate
Expected Yield 90 - 99%[1]
Purity >95% after purificationGeneral estimate

Experimental Protocol

This protocol is adapted from a general method for the selective oxidation of sulfides to sulfoxides.[1][2]

Materials:

  • This compound (MW: 172.67 g/mol )

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Glacial Acetic Acid

  • 4 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2 mmol of this compound (0.345 g) in 2 mL of glacial acetic acid.

  • Addition of Oxidant: To the stirring solution, slowly add 8 mmol of 30% hydrogen peroxide (approximately 0.91 mL) dropwise using a dropping funnel at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfide spot is no longer visible.

  • Work-up - Neutralization: Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide (NaOH). Monitor the pH to ensure it is neutral or slightly basic.

  • Work-up - Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

  • Work-up - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-2-methylphenyl methyl sulfoxide.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel can be employed.

Visualizations

Chemical Transformation:

G reactant 3-Chloro-2-methylphenyl methyl sulfide product 3-Chloro-2-methylphenyl methyl sulfoxide reactant->product Oxidation reagents H₂O₂ / Acetic Acid reagents->product

Caption: Chemical transformation from sulfide to sulfoxide.

Experimental Workflow:

cluster_reaction Reaction cluster_workup Work-up arrow arrow setup Dissolve Sulfide in Acetic Acid add_h2o2 Add H₂O₂ Dropwise setup->add_h2o2 stir Stir at Room Temperature add_h2o2->stir monitor Monitor by TLC stir->monitor neutralize Neutralize with NaOH monitor->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (Optional) concentrate->purify product Final Product purify->product

References

Application Notes and Protocols: 3-Chloro-2-methylphenyl methyl sulfide as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenyl methyl sulfide is a key chemical intermediate in the synthesis of a variety of agrochemicals.[1][2][3] Its unique substitution pattern on the phenyl ring allows for the strategic introduction of functional groups that are essential for biological activity. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of the commercial herbicide, tembotrione.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 82961-52-2[3]
Molecular Formula C₈H₉ClS[3]
Molecular Weight 172.68 g/mol [3]
Boiling Point 225 °C at 760 mmHg[3]
Flash Point 91.3 °C[3]
Density 1.17 g/cm³[3]

Application in Agrochemical Synthesis: Tembotrione

A significant application of this compound is in the synthesis of the herbicide tembotrione. Tembotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][2] Inhibition of this enzyme leads to the bleaching of photosynthetic tissues and ultimately, plant death.[1]

Herbicidal Activity of Tembotrione

The following table summarizes the herbicidal efficacy of tembotrione against various weed species.

Weed SpeciesApplication Rate (g/ha)Efficacy (% control)Reference
Echinochloa crus-galli108>91[4]
Eleusine indica108>91[4]
Commelina communis108>91[4]
Setaria viridis108>91[4]
Amaranthus retroflexus108>91[4]
Abutilon theophrasti108>91[4]
Tembotrione Mechanism of Action: HPPD Inhibition Pathway

The mechanism of action of tembotrione is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is critical for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative stress.[5][6] The inhibition of HPPD leads to a cascade of effects resulting in the bleaching of leaves and eventual death of the weed.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Tembotrione Tembotrione Tembotrione->HPPD Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photo-oxidation Carotenoids->Photooxidation Prevents Chlorophyll->Photooxidation Bleaching Bleaching & Plant Death Photooxidation->Bleaching

Mechanism of action of Tembotrione.

Experimental Protocols

The following protocols describe the synthesis of tembotrione from this compound. The overall workflow is depicted in the diagram below.

Tembotrione_Synthesis_Workflow Start 3-Chloro-2-methylphenyl methyl sulfide Step1 Step 1: Oxidation Start->Step1 Intermediate1 3-Chloro-2-methylphenyl methyl sulfone Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 2'-Chloro-3'-methyl-4'-(methylsulfonyl) acetophenone Step2->Intermediate2 Step3 Step 3: Haloform Reaction Intermediate2->Step3 Intermediate3 2-Chloro-3-methyl-4-(methylsulfonyl) benzoic acid Step3->Intermediate3 Step4 Step 4: Conversion to Tembotrione Intermediate3->Step4 Product Tembotrione Step4->Product

Synthetic workflow for Tembotrione.
Step 1: Oxidation of this compound to 3-Chloro-2-methylphenyl methyl sulfone

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methylphenyl methyl sulfone. The product can be further purified by recrystallization from ethanol.

Step 2: Friedel-Crafts Acylation to 2'-Chloro-3'-methyl-4'-(methylsulfonyl)acetophenone

Materials:

  • 3-Chloro-2-methylphenyl methyl sulfone

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension.

  • In a separate flask, dissolve 3-chloro-2-methylphenyl methyl sulfone (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the sulfone dropwise to the cooled acylium ion complex over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Haloform Reaction to 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Materials:

  • 2'-Chloro-3'-methyl-4'-(methylsulfonyl)acetophenone

  • Sodium hypochlorite solution (e.g., commercial bleach, ~5-6%)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a flask, dissolve 2'-chloro-3'-methyl-4'-(methylsulfonyl)acetophenone (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

  • Add an excess of sodium hypochlorite solution.

  • Add a solution of sodium hydroxide (4 equivalents) and stir the mixture vigorously at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous solution with diethyl ether (3 x 50 mL).

  • If a precipitate forms, filter the solid, wash with cold water, and dry. If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.

  • The crude 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 4: Conversion of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid to Tembotrione

The conversion of the key intermediate, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, to tembotrione involves a multi-step process that is typically proprietary. However, the general transformation involves the formation of an activated acyl intermediate (e.g., an acyl chloride), followed by reaction with 1,3-cyclohexanedione and subsequent rearrangement. The final steps often involve the introduction of the 2,2,2-trifluoroethoxy)methyl group. For detailed procedures, it is recommended to consult relevant patents in the field of triketone herbicides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex agrochemicals, as demonstrated by its use in the preparation of the herbicide tembotrione. The protocols provided herein offer a guide for researchers in the synthesis of this important class of compounds. The unique structural features of this starting material provide a platform for the development of novel and effective crop protection agents.

References

Application Notes and Protocols for the Quantification of 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2-methylphenyl methyl sulfide, with the CAS number 82961-52-2, is an organic compound that serves as an intermediate in various chemical syntheses.[1][2] Its chemical formula is C8H9ClS.[3] Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and research applications. This document provides detailed analytical methods for the quantitative determination of this compound in solution, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[4][5]

Physicochemical Properties
  • Molecular Formula: C₈H₉ClS[3]

  • Molecular Weight: 172.68 g/mol [3]

  • Appearance: Colorless to pale yellow liquid[3]

  • Solubility: Sparingly soluble in water[3]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a detailed protocol for the quantification of this compound using GC-MS. This method is suitable for the determination of the analyte in organic solvent matrices.

Principle

Gas chromatography separates the analyte from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides qualitative identification, while the intensity of a specific ion is used for quantitative measurement.

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)[6]

  • Internal Standard (IS): 4-Chlorothioanisole or another suitable stable, non-interfering compound.

  • Solvent: High-purity methanol, acetonitrile, or hexane (GC grade or equivalent).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following is a typical configuration:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Autosampler: For automated injections.

Experimental Protocol

4.1. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner as the analyte stock solution.

  • Spiking of Standards and Samples: Add a constant concentration of the internal standard (e.g., 1 µg/mL) to all working standard solutions and the samples to be analyzed.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices.

4.2. GC-MS Operating Conditions

ParameterCondition
GC Inlet
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature80°C, hold for 1 min
Ramp Rate20°C/min to 320°C
Final Temperature320°C, hold for 2 min
Mass Spectrometer
Ion Source Temperature230°C
Interface Temperature250°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment ion).
Qualifier Ions (m/z)To be determined from the mass spectrum of the standard.

4.3. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the working standard solutions.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the described GC-MS method.

ParameterExpected Value
Linearity (R²) > 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5% (Intra-day), < 10% (Inter-day)
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound by GC-MS.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard Dilution stock->working injection GC Injection working->injection sample Sample Dilution & IS Spiking sample->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for GC-MS quantification.

Logical Relationship of Key Method Parameters

This diagram shows the relationship between different stages of the analytical method development and validation.

cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application col_sel Column Selection oven_prog Oven Program Optimization col_sel->oven_prog ms_params MS Parameter Selection (SIM) oven_prog->ms_params linearity Linearity ms_params->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision routine_analysis Routine Sample Analysis precision->routine_analysis

Caption: Method development and validation flow.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenyl methyl sulfide is a substituted aromatic sulfide of interest in organic synthesis and medicinal chemistry. As an intermediate, it can be functionalized to produce a variety of derivatives with potential applications in drug discovery and materials science.[1] This document provides detailed protocols for performing nucleophilic substitution reactions on this substrate, focusing on modern catalytic methods necessary for activating the unactivated aryl chloride bond.

The direct nucleophilic aromatic substitution (SNAr) on this compound is challenging due to the absence of strong electron-withdrawing groups ortho or para to the chlorine atom. Such groups are typically required to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[2] Therefore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the methods of choice for achieving C-N, C-O, and C-S bond formation with this type of substrate.[3][4] These reactions proceed via different mechanisms involving oxidative addition and reductive elimination, enabling the coupling of unactivated aryl chlorides with a wide range of nucleophiles under relatively mild conditions.[4]

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for nucleophilic substitution on unactivated aryl chlorides, providing a guide for the expected outcomes when applying these methods to this compound.

Table 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) of Aryl Chlorides with Various Amines

Aryl ChlorideAmine NucleophilePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Chloro-2-methylanilineBenzylaminePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.5)Toluene1001885[3]
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ (0.25)YPhos L1 (0.5)KOtBu (1.5)TolueneRT1>95[5]
2-ChlorotolueneMorpholine(IPr)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Toluene1000.494[6]
4-ChlorotolueneAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102478[3]
Aryl ChloridesAmmoniaPd[P(o-tol)₃]₂ (0.2-1.0)CyPF-t-Bu (0.2-1.0)NaOtBu (4.5)Dioxane10012High Yields[2]

Table 2: Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type Reaction) of Aryl Halides with Thiols

Aryl HalideThiol NucleophileCopper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Aryl IodideThiophenolCuI (10)Neocuproine (10)NaOtBu (1.1)Toluene11018Excellent[7]
Aryl IodideThiophenolCuI (1-2.5)NoneK₂CO₃ (1.1)NMP100678-96
Aryl ChlorideThiophenolCuO nanoparticles (3)NoneKOH (2.0)DMAcRT-High Yields[8]
Aryl HalideAlkyl ThiolCuI (5)trans-cyclohexane-1,2-diol (2)K₂CO₃ (2.0)2-Propanol120 (MW)3Good to Excellent[9]

Table 3: Copper-Catalyzed C-O Cross-Coupling (Ullmann-Type Reaction) of Aryl Halides with Alcohols/Phenols

Aryl HalideAlcohol/Phenol NucleophileCopper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromideAliphatic AlcoholCuI (5)N¹,N²-diarylbenzene-1,2-diamine (10)NaOtBu (2.0)DMSO2416Good to Excellent[10]
Aryl IodidePhenolCuIN,N-dimethylglycineCs₂CO₃Dioxane90-Good to Excellent[11]
5-Chloro-2-nitroanilineResorcinolNone (SNAr)-NaHDMF12524Good Yield[12]
Aryl HalideAliphatic AlcoholCuINoneLiOtBuAlcohol80-120-Nearly Quantitative[13]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Add this compound and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 15-20 minutes to allow for catalyst activation.

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation for C-S Bond Formation

This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with a thiol.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.2 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., neocuproine, 1,10-phenanthroline, 10-20 mol%) (Optional, can be ligand-free)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, DMF, NMP)

  • Reaction tube or flask

Procedure:

  • To a reaction tube, add CuI, the ligand (if used), and the base.

  • Add this compound and the thiol.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Ullmann-Type Condensation for C-O Bond Formation

This protocol provides a general method for the copper-catalyzed etherification of this compound with an alcohol or phenol.

Materials:

  • This compound (1.0 equiv)

  • Alcohol or Phenol (1.5-2.0 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., N,N-dimethylglycine, picolinic acid, 10-20 mol%) (Optional)

  • Base (e.g., Cs₂CO₃, K₃PO₄, LiOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or neat alcohol)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine CuI, the ligand (if applicable), and the base.

  • Add this compound and the alcohol or phenol.

  • Add the anhydrous solvent. If using an alcohol as the nucleophile, it can often serve as the solvent.[13]

  • Heat the reaction mixture to 90-130 °C with stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • If a solid precipitate is present, filter the mixture.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X 3-Chloro-2-methylphenyl methyl sulfide Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Oxidative Addition Deprotonation Pd(II)_Complex->Deprotonation Amine R₂NH Amine->Deprotonation Base Base Base->Deprotonation Deprotonation Amido_Complex Ar-Pd(II)(L)-NR₂ Deprotonation->Amido_Complex Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Aryl Halide, Nucleophile, Cu Catalyst, Base, and Solvent Heat Heat mixture (90-140 °C) with stirring Start->Heat Monitor Monitor progress (TLC/GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter and/or Aqueous Wash Cool->Filter Dry Dry and Concentrate Filter->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: General workflow for Ullmann-type cross-coupling reactions.

References

Application Notes and Protocols: 3-Chloro-2-methylphenyl Methyl Sulfide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches did not yield specific examples of metal complexes containing 3-Chloro-2-methylphenyl methyl sulfide as a ligand for catalytic applications. The primary role of this compound, as documented in chemical literature, is as an intermediate in organic synthesis.[1][2] Its derivatives may be precursors in the development of agrochemical formulations.[1]

This document provides a summary of the available information on the synthesis of this compound and outlines a general protocol for its preparation. While direct catalytic applications of its metal complexes are not reported, the synthesis of this thioether is a key first step for any potential future investigation into its coordination chemistry and catalytic activity.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common method involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[1][3] Another reported method is via a Sandmeyer-type reaction starting from 2-methyl-3-chloroaniline.[4]

Table 1: Summary of Synthetic Routes for this compound

Starting Material(s)ReagentsCatalystSolventTemperatureYieldReference
2,6-DichlorotolueneSodium thiomethoxide-Polar aprotic (e.g., DMF, DMSO)80–120°CHigh purity[1]
2-Methyl-3-chloroanilineSodium nitrite, Hydrochloric acid, Copper sulfateCopper sulfateMethanol (cosolvent)0-5°C then 80-85°C86%[4]

Experimental Protocol: Synthesis via Diazotization of 2-Methyl-3-chloroaniline

This protocol is adapted from a patented method and describes the synthesis of this compound from 2-methyl-3-methylmercaptoaniline, which is derived from 2-methyl-3-chloroaniline.[4]

Materials:

  • 2-Methyl-3-methylmercaptoaniline

  • 36.5% Hydrochloric acid

  • Copper sulfate (catalytic amount)

  • Methanol

  • 35% Sodium nitrite solution

  • Ethyl acetate

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • To a stirred solution of 2-methyl-3-methylmercaptoaniline (0.951 mol) in methanol (20 mL) and 36.5% hydrochloric acid (40 g), add a catalytic amount of copper sulfate.

  • Cool the mixture to 5°C using an ice bath.

  • Slowly add a 35% aqueous solution of sodium nitrite (0.102 mol) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for 1 hour.

  • Slowly warm the reaction mixture to 80-85°C and maintain this temperature for 2 hours.

  • Cool the mixture to room temperature and neutralize to a faintly acidic pH.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-methyl-3-chloroaniline.

SynthesisWorkflow cluster_step1 Step 1: Thiolation cluster_step2 Step 2: Diazotization and Substitution cluster_purification Step 3: Workup and Purification A 2-Methyl-3-chloroaniline C 2-Methyl-3-methylmercaptoaniline A->C Reaction B Methylthiolation Reagents B->C D Diazotization (NaNO2, HCl) C->D E Substitution (CuSO4 catalyst) D->E F 3-Chloro-2-methylphenyl methyl sulfide E->F G Neutralization F->G H Extraction G->H I Purification H->I

Caption: Synthetic workflow for this compound.

Known Applications as a Chemical Intermediate

This compound serves as a building block in the synthesis of more complex molecules.[1][2] It is used in the preparation of (alkylthio)(haloalkyl)benzenes, which are valuable precursors for various organic compounds.[1][2][5]

Future Research Directions

The absence of literature on the catalytic applications of metal complexes with this compound suggests a potential area for novel research. The synthesis of such complexes and the evaluation of their catalytic activity in reactions such as cross-coupling, C-H activation, or oxidation could be a fruitful avenue of investigation for synthetic and organometallic chemists. The electronic and steric properties imparted by the chloro and methyl substituents on the phenyl ring, combined with the coordinating sulfur atom, could lead to unique reactivity in a metal's coordination sphere.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-2-methylphenyl methyl sulfide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Diazotization of 3-Chloro-2-methylaniline

This route involves the diazotization of 3-chloro-2-methylaniline followed by a Sandmeyer-type reaction with a methylthiolate source.

Question: My reaction yield is consistently low (<50%) when synthesizing this compound from 3-Chloro-2-methylaniline. What are the potential causes and how can I improve it?

Answer: Low yields in the diazotization and subsequent thiomethylation of 3-chloro-2-methylaniline can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature.

    • Solution: Maintain a low reaction temperature, typically between -5 to 5 °C, during the addition of the diazotizing agent (e.g., sodium nitrite).[1] Use of an excess of the acid (e.g., hydrochloric acid or sulfuric acid) can also ensure complete diazotization.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose, especially at elevated temperatures.

    • Solution: Use the diazonium salt immediately after its preparation in the subsequent thiomethylation step. Avoid letting the diazonium salt solution warm up.

  • Side Reactions: The diazonium salt can undergo unwanted side reactions, such as reaction with water to form a phenol or with the chloride counter-ion to produce 2,3-dichlorotoluene.

    • Solution: Ensure that the subsequent reaction with the methylthiolate source is efficient and rapid. The choice of solvent can also influence side reactions.

  • Inefficient Thiomethylation: The reaction of the diazonium salt with the methylthiolate source may be incomplete.

    • Solution: Use a slight excess of the methylthiolate source (e.g., sodium thiomethoxide). The choice of the methylthiolate salt and the reaction solvent can also be critical. A Chinese patent suggests that the reaction of the diazonium salt with an aqueous solution of a methanethiol metal salt can lead to high yields.[1]

Question: I am observing the formation of significant impurities alongside my desired product. How can I minimize side product formation?

Answer: Impurity formation is a common issue in this synthesis. The nature of the impurities can provide clues to the underlying problem.

Common Impurities and Mitigation Strategies:

  • Phenolic Impurities (e.g., 3-Chloro-2-methylphenol): These arise from the reaction of the diazonium salt with water.

    • Mitigation: Ensure the reaction is carried out under strictly anhydrous conditions where possible, although some aqueous methods have been shown to be effective.[1] The key is a rapid subsequent reaction to consume the diazonium salt.

  • Azo Coupling Products: The diazonium salt can couple with the starting aniline or other aromatic species present in the reaction mixture.

    • Mitigation: Maintain a low temperature and ensure efficient stirring to prevent localized high concentrations of the diazonium salt. A slow, controlled addition of the diazotizing agent is crucial.

  • Chlorinated Byproducts (e.g., 2,3-dichlorotoluene): These can form from the reaction of the diazonium salt with the chloride counter-ion.

    • Mitigation: While difficult to completely avoid when using hydrochloric acid, using a different acid like sulfuric acid for the diazotization can prevent the formation of this specific byproduct.[1]

Route 2: Nucleophilic Aromatic Substitution of 2,6-Dichlorotoluene

This route involves the reaction of 2,6-dichlorotoluene with a methylthiolate source.

Question: The reaction between 2,6-dichlorotoluene and sodium thiomethoxide is sluggish and gives a low conversion to the desired product. How can I drive the reaction to completion?

Answer: Low conversion in the nucleophilic aromatic substitution of 2,6-dichlorotoluene is often related to reaction conditions and reagent quality.

Potential Causes and Solutions:

  • Insufficient Reactivity: The chlorine atoms in 2,6-dichlorotoluene are not highly activated towards nucleophilic substitution.

    • Solution: The use of a polar aprotic solvent, such as HMPA (hexamethylphosphoramide), has been reported to facilitate this reaction.[2] Elevating the reaction temperature can also increase the reaction rate, but this must be balanced against the potential for side reactions.

  • Poor Quality of Sodium Thiomethoxide: Sodium thiomethoxide is hygroscopic and can decompose if not handled properly.

    • Solution: Use freshly prepared or commercially sourced sodium thiomethoxide of high purity. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Mass Transfer Limitations: If the sodium thiomethoxide is not fully dissolved, the reaction can be slow.

    • Solution: Ensure efficient stirring to maximize the contact between the reactants. The choice of solvent is also important for solubility.

FAQs (Frequently Asked Questions)

Q1: Which synthetic route generally provides a higher yield for this compound?

A1: Based on available patent literature, the two-step route starting from 2-methyl-3-chloroaniline, involving methyl sulfidation followed by diazotization and chlorination, is claimed to produce yields of 90% or higher.[2] Another method involving the diazotization of 3-chloro-2-methylaniline and subsequent reaction with a methanethiol metal salt has been reported to yield over 80%.[1] The direct substitution of 2,6-dichlorotoluene is also a viable method.[3][4]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several safety hazards should be carefully managed:

  • Diazonium Salts: These compounds are potentially explosive, especially when isolated in a dry state. They should be prepared and used in solution at low temperatures.

  • Sodium Thiomethoxide: This reagent is corrosive and reacts with water to release flammable and toxic methanethiol gas. It should be handled in a well-ventilated fume hood under an inert atmosphere.

  • Solvents: Some solvents used in these reactions, such as HMPA, are hazardous and should be handled with appropriate personal protective equipment.

  • Starting Materials: 3-Chloro-2-methylaniline is a toxic compound.[5]

Q3: How can I effectively purify the final product?

A3: Purification of this compound is typically achieved by vacuum distillation.[6][7] Column chromatography on silica gel can also be used for smaller-scale purification.[8] The purity of the final product can be assessed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

Starting Material(s)ReagentsSolventYieldReference
2-methyl-3-chloroaniline, Methanethiol metal saltDiazotizing agentHMPA (for sulfidation)≥90%[2]
3-chloro-2-methylanilineDiazotizing agent, Methanethiol metal saltAcidic aqueous solution>80%[1]
2,6-dichlorotolueneSodium thiomethoxideHMPA~86%[1]

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 3-Chloro-2-methylaniline

This protocol is based on the method described in patent CN1305843C.[1]

  • Diazotization:

    • Dissolve 3-chloro-2-methylaniline in an acidic solution (e.g., hydrochloric acid or sulfuric acid) cooled to between -5 and 5 °C. The molar ratio of acid to aniline should be between 2:1 and 2.5:1.

    • Slowly add a solution of a diazotizing reagent (e.g., sodium nitrite) while maintaining the temperature below 5 °C with vigorous stirring.

    • Continue stirring for a period after the addition is complete to ensure full formation of the diazonium salt.

  • Thiomethylation:

    • In a separate vessel, prepare an aqueous solution of a methanethiol metal salt (e.g., sodium thiomethoxide).

    • Add the freshly prepared diazonium salt solution to the methanethiol solution. The temperature of this reaction should be carefully controlled.

    • Allow the reaction to proceed until completion, which can be monitored by techniques such as TLC or GC.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Two-Step Synthesis from 2-Methyl-3-chloroaniline

This protocol is based on the method described in patent CN106631941A.[2]

  • Methyl Sulfidation:

    • Reflux a mixture of 2-methyl-3-chloroaniline and a methanethiol metal salt (e.g., sodium thiomethoxide or potassium thiomethoxide) in HMPA as the solvent. The molar ratio of aniline to thiomethoxide is typically 1:1 to 1:1.8.

    • Monitor the reaction for the formation of 2-methyl-3-(methylthio)aniline.

    • Upon completion, work up the reaction mixture to isolate the intermediate product.

  • Diazotization and Chlorination:

    • Dissolve the 2-methyl-3-(methylthio)aniline in a suitable solvent such as methanol and cool to below 0 °C.

    • Add concentrated hydrochloric acid and a catalytic amount of copper sulfate.

    • Slowly add a solution of sodium nitrite, keeping the temperature below 0 °C.

    • After the addition, allow the reaction to stir for about an hour at low temperature.

    • Slowly warm the reaction mixture to 80-85 °C and hold for a couple of hours.

    • Neutralize the reaction mixture to a slightly acidic pH.

    • Extract the product with ethyl acetate, wash, dry, and concentrate to obtain the crude product.

    • Purify by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Diazonium_Salt Diazonium Salt 3-Chloro-2-methylaniline->Diazonium_Salt Diazotization (-5 to 5 °C) NaNO2_HCl NaNO2, HCl CH3SNa CH3SNa Final_Product 3-Chloro-2-methylphenyl methyl sulfide Diazonium_Salt->Final_Product Thiomethylation

Caption: Reaction pathway for the synthesis of this compound via diazotization.

Experimental_Workflow Start Start Prepare_Aniline_Solution Prepare acidic solution of 3-chloro-2-methylaniline Start->Prepare_Aniline_Solution Cool_Solution Cool solution to -5 to 5 °C Prepare_Aniline_Solution->Cool_Solution Diazotization Slowly add NaNO2 solution Cool_Solution->Diazotization Thiomethylation Add diazonium salt solution to thiolate solution Diazotization->Thiomethylation Prepare_Thiolate Prepare aqueous solution of CH3SNa Prepare_Thiolate->Thiomethylation Workup Reaction Work-up (Extraction, Washing, Drying) Thiomethylation->Workup Purification Vacuum Distillation Workup->Purification End End Product Purification->End

Caption: Experimental workflow for the diazotization synthesis route.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Temp Was diazotization temperature maintained at -5 to 5 °C? Low_Yield->Check_Temp Adjust_Temp Action: Improve temperature control and re-run experiment. Check_Temp->Adjust_Temp No Check_Reagents Are reagents (NaNO2, CH3SNa) of high purity and fresh? Check_Temp->Check_Reagents Yes Yield_Improved Yield Improved Adjust_Temp->Yield_Improved Replace_Reagents Action: Use fresh, high-purity reagents. Check_Reagents->Replace_Reagents No Check_Addition_Rate Was NaNO2 added slowly with efficient stirring? Check_Reagents->Check_Addition_Rate Yes Replace_Reagents->Yield_Improved Adjust_Addition Action: Slow down addition rate and ensure vigorous stirring. Check_Addition_Rate->Adjust_Addition No Consider_Side_Reactions Analyze byproducts to identify major side reactions. Check_Addition_Rate->Consider_Side_Reactions Yes Adjust_Addition->Yield_Improved Optimize_Conditions Action: Adjust solvent or acid to minimize side reactions. Consider_Side_Reactions->Optimize_Conditions Optimize_Conditions->Yield_Improved

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Chloro-2-methylphenyl methyl sulfide by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant for its purification?

A1: Understanding the physicochemical properties is crucial for developing a purification strategy. Key properties are summarized in the table below.

PropertyValue
CAS Number 82961-52-2[1][2][3][4][5]
Molecular Formula C₈H₉ClS[1][4][5]
Molecular Weight 172.68 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2]
Solubility Sparingly soluble in water[2]

Q2: What are the likely impurities I might encounter when purifying this compound?

A2: Impurities often depend on the synthetic route. A common synthesis involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[1][3] Potential impurities could include unreacted starting materials (2,6-dichlorotoluene), the isomeric product (2-methyl-6-chlorophenyl methyl sulfide), or byproducts from side reactions. Another synthetic pathway from 2-methyl-3-chloroaniline may also introduce different sets of impurities.[6] Additionally, oxidation of the sulfide to the corresponding sulfoxide can occur, especially during workup or prolonged storage.[1]

Q3: Which chromatographic method is most suitable for purifying this compound?

A3: Flash column chromatography using silica gel is the most common and recommended method for purifying compounds like this compound.[7] Given its nonpolar nature, a normal-phase setup (silica gel with a nonpolar mobile phase) is generally effective. For challenging separations, other techniques like preparative HPLC could be considered.

Q4: How do I choose an appropriate solvent system (mobile phase) for column chromatography?

A4: The ideal solvent system is typically determined using Thin Layer Chromatography (TLC). For a nonpolar compound like this, start with a low-polarity solvent system, such as hexanes or heptane with a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2 to 0.35 on the TLC plate.[8] This range generally provides the best separation on a column.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
The compound does not move off the baseline (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. Use a higher percentage of the nonpolar solvent (e.g., hexanes).
Poor separation between the product and an impurity. The chosen solvent system has poor selectivity. The column was overloaded with the sample.Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or tert-butyl methyl ether. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
The compound appears to be decomposing on the column. The compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting to see if new spots appear.[9] If it is unstable, consider using a less acidic stationary phase like deactivated silica gel or alumina.[9]
No compound is eluting from the column. The compound may have decomposed or precipitated on the column. You may be using the wrong solvent system.Check for compound stability on silica.[9] Double-check that you prepared the mobile phase correctly.[9] Try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if the compound elutes.
All fractions are mixed, despite a good Rf difference on TLC. One component may be degrading into the other on the silica gel during the longer elution time of the column.[9]Perform a 2D TLC analysis to check for on-plate degradation.[9] If degradation is confirmed, switch to a less reactive stationary phase like alumina or florisil.[9]
High back pressure in the system. The column may be clogged by precipitated sample or fine particles.Ensure your sample is fully dissolved and filtered before loading. If using flash chromatography, check for blockages at the outlet.[9] For HPLC, ensure the mobile phase is filtered and degassed.[10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying this compound on a laboratory scale.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.[8]

  • Wet-pack the column by pouring the slurry in and allowing the silica to settle, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.

2. Sample Loading (Wet-Loading):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent just to the level of the sand.

  • Gently add a small amount of the mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.[8]

3. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to begin eluting the sample.

  • Maintain a constant flow rate and collect fractions in an ordered array of test tubes.

  • The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase).[8]

4. Analysis of Fractions:

  • Analyze the collected fractions using TLC to identify which ones contain the purified product.

  • Combine the pure fractions containing this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Crude Product) Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product start Start start->TLC

Caption: Workflow for purification via flash column chromatography.

Troubleshooting Decision Tree

G Start Problem with Separation? Rf_Check Check Rf on TLC Start->Rf_Check Rf_Low Rf Too Low (Near 0) Rf_Check->Rf_Low Yes Rf_High Rf Too High (Near 1) Rf_Check->Rf_High No, too high Rf_OK Good Rf (0.2-0.35) Rf_Check->Rf_OK No, it's good Increase_Polarity Solution: Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Decrease_Polarity Solution: Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Poor_Sep Poor Separation on Column? Rf_OK->Poor_Sep Decomposition Compound Decomposing? Poor_Sep->Decomposition Yes Change_Solvent Solution: Try Different Solvent System Poor_Sep->Change_Solvent No Decomposition->Change_Solvent No Change_Stationary Solution: Use Deactivated Silica or Alumina Decomposition->Change_Stationary Yes

Caption: Decision tree for troubleshooting common chromatography issues.

Synthesis and Impurity Relationship

G R1 2,6-Dichlorotoluene Product 3-Chloro-2-methylphenyl methyl sulfide R1->Product Main Reaction Imp1 Unreacted 2,6-Dichlorotoluene R1->Imp1 Incomplete Reaction R2 Sodium Thiomethoxide R2->Product Main Reaction Imp2 Oxidized Product (Sulfoxide) Product->Imp2 Oxidation Crude Crude Mixture Product->Crude Imp1->Crude Imp2->Crude

Caption: Relationship between reactants, product, and potential impurities.

References

common side products in the synthesis of 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Chloro-2-methylphenyl methyl sulfide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are two primary synthetic routes for this compound:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[1][2]

  • Diazotization-Sandmeyer type Reaction: This route starts with the diazotization of 3-chloro-2-methylaniline, followed by a reaction with a methyl sulfide source, such as dimethyl disulfide or a methyl mercaptide salt.[3][4]

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a colorless to pale yellow liquid. It has a boiling point of approximately 225 °C at 760 mmHg and a density of about 1.17 g/cm³.

Q3: What are the main applications of this compound?

A3: This compound is primarily used as an intermediate in organic synthesis, particularly for the preparation of (alkylthio)(haloalkyl)benzenes, which are valuable in the development of pharmaceuticals and agrochemicals.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Nucleophilic Aromatic Substitution of 2,6-Dichlorotoluene

Issue 1: Low yield of the desired product and presence of a major, less polar side product.

  • Question: My reaction of 2,6-dichlorotoluene with sodium thiomethoxide resulted in a low yield of this compound. GC-MS analysis shows a significant peak with a higher retention time and a molecular weight of 184.29 g/mol . What is this side product and how can I minimize its formation?

  • Answer: The described side product is likely 2,6-bis(methylthio)toluene . This occurs when the nucleophile, sodium thiomethoxide, substitutes both chlorine atoms on the aromatic ring.

    Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of 2,6-dichlorotoluene relative to sodium thiomethoxide to favor monosubstitution.

    • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for monosubstitution over disubstitution.

    • Slow Addition: Add the sodium thiomethoxide solution slowly to the reaction mixture containing 2,6-dichlorotoluene. This helps to maintain a low concentration of the nucleophile, reducing the likelihood of the second substitution reaction.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents are typically used. Experiment with different solvents to optimize for the desired product.

Issue 2: Presence of unreacted 2,6-dichlorotoluene in the final product.

  • Question: After purification, I still observe a significant amount of the starting material, 2,6-dichlorotoluene, in my product mixture. How can I improve the conversion?

  • Answer: Incomplete conversion can be due to several factors.

    Troubleshooting Steps:

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC or GC to determine the point of maximum conversion.

    • Reaction Temperature: Increasing the reaction temperature may drive the reaction to completion. However, be mindful that this could also increase the formation of the disubstituted side product.

    • Purity of Reactants: Ensure that the sodium thiomethoxide is of high purity and anhydrous, as moisture can quench the nucleophile.

    • Purification: Unreacted 2,6-dichlorotoluene can be separated from the product by fractional distillation under reduced pressure, as their boiling points are different.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Common Issue
This compound172.68~225-
2,6-Dichlorotoluene161.03~199-201Incomplete reaction
2,6-bis(methylthio)toluene184.33>225Over-reaction

A summary of properties for compounds in the nucleophilic aromatic substitution route.

Route 2: Diazotization of 3-Chloro-2-methylaniline

Issue 1: Low yield and formation of a colored, phenolic impurity.

  • Question: The yield of my this compound is low, and I observe a significant amount of a side product that is soluble in aqueous base. What is this impurity and how can I avoid it?

  • Answer: The base-soluble impurity is likely 3-chloro-2-methylphenol . This forms when the diazonium salt intermediate reacts with water in the reaction mixture.[5][6]

    Troubleshooting Steps:

    • Maintain Low Temperature: The diazotization reaction is highly sensitive to temperature. It is crucial to maintain the temperature between 0-5 °C throughout the formation of the diazonium salt and its subsequent reaction.[5]

    • Control Acidity: Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt and suppress its decomposition to the corresponding phenol.

    • Prompt Use of Diazonium Salt: The diazonium salt is unstable and should be used immediately after its preparation. Do not let the solution of the diazonium salt stand for extended periods.

Issue 2: Formation of a brightly colored, high molecular weight byproduct.

  • Question: My final product is contaminated with a colored impurity that is difficult to remove. What could this be?

  • Answer: This is likely an azo dye , formed by the coupling of the diazonium salt with unreacted 3-chloro-2-methylaniline or other electron-rich aromatic species present in the reaction mixture.

    Troubleshooting Steps:

    • Ensure Complete Diazotization: Use a slight excess of sodium nitrite to ensure that all the starting aniline is converted to the diazonium salt.

    • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and with vigorous stirring to prevent localized high concentrations of nitrous acid, which can lead to side reactions.

    • Order of Addition: In the subsequent reaction with the methyl sulfide source, add the diazonium salt solution to the solution of the sulfur nucleophile to ensure the diazonium salt is consumed as it is added.

Side ProductFormation PathwayPrevention Strategy
3-Chloro-2-methylphenolReaction of diazonium salt with water.[5]Maintain low temperature (0-5 °C), ensure sufficient acidity.
Azo DyeCoupling of diazonium salt with unreacted aniline.Ensure complete diazotization, slow addition of nitrite.

Common side products in the diazotization route and their mitigation strategies.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 2,6-dichlorotoluene with sodium thiomethoxide.

Materials:

  • 2,6-Dichlorotoluene

  • Sodium thiomethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-dichlorotoluene (1.0 eq) in anhydrous DMF.

  • In a separate flask, prepare a solution of sodium thiomethoxide (0.95 eq) in anhydrous DMF.

  • Slowly add the sodium thiomethoxide solution to the 2,6-dichlorotoluene solution at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by GC-MS.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis via Diazotization

This protocol is based on the diazotization of 3-chloro-2-methylaniline.[3]

Materials:

  • 3-Chloro-2-methylaniline

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Dimethyl disulfide

  • Copper(I) bromide (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • In a beaker, add 3-chloro-2-methylaniline (1.0 eq) to a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath with stirring.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a mixture of dimethyl disulfide (1.5 eq) and a catalytic amount of copper(I) bromide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the dimethyl disulfide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the gas evolution ceases.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Visualized Workflows

Troubleshooting_Route1 cluster_issues Identify Primary Issue cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_sp Solutions for Side Product Formation start Reaction of 2,6-Dichlorotoluene with Sodium Thiomethoxide issue Low Yield or Impurities Detected start->issue unreacted_sm Unreacted 2,6-Dichlorotoluene issue->unreacted_sm GC/MS shows starting material side_product High MW Side Product (2,6-bis(methylthio)toluene) issue->side_product GC/MS shows higher MW peak sol_sm1 Increase Reaction Time unreacted_sm->sol_sm1 sol_sm2 Increase Temperature (cautiously) unreacted_sm->sol_sm2 sol_sm3 Check Reagent Purity unreacted_sm->sol_sm3 sol_sp1 Control Stoichiometry (excess 2,6-dichlorotoluene) side_product->sol_sp1 sol_sp2 Lower Reaction Temperature side_product->sol_sp2 sol_sp3 Slow Addition of Nucleophile side_product->sol_sp3 end_node Purify by Vacuum Distillation sol_sm1->end_node sol_sm2->end_node sol_sm3->end_node sol_sp1->end_node sol_sp2->end_node sol_sp3->end_node

Caption: Troubleshooting workflow for the nucleophilic aromatic substitution route.

Troubleshooting_Route2 cluster_issues Identify Primary Issue cluster_solutions_phenol Solutions for Phenol Formation cluster_solutions_azo Solutions for Azo Dye Formation start Diazotization of 3-Chloro-2-methylaniline issue Low Yield or Impurities Detected start->issue phenol_impurity Phenolic Impurity (3-Chloro-2-methylphenol) issue->phenol_impurity Base-soluble impurity azo_impurity Colored Azo Dye Impurity issue->azo_impurity Colored, high MW impurity sol_phenol1 Maintain Temp at 0-5 °C phenol_impurity->sol_phenol1 sol_phenol2 Ensure Sufficient Acidity phenol_impurity->sol_phenol2 sol_phenol3 Use Diazonium Salt Immediately phenol_impurity->sol_phenol3 sol_azo1 Ensure Complete Diazotization (slight excess of nitrite) azo_impurity->sol_azo1 sol_azo2 Slow Addition of Nitrite azo_impurity->sol_azo2 sol_azo3 Correct Order of Addition azo_impurity->sol_azo3 end_node Purify by Column Chromatography or Vacuum Distillation sol_phenol1->end_node sol_phenol2->end_node sol_phenol3->end_node sol_azo1->end_node sol_azo2->end_node sol_azo3->end_node

Caption: Troubleshooting workflow for the diazotization route.

References

Technical Support Center: Troubleshooting Reactions with 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or underperforming reactions involving 3-Chloro-2-methylphenyl methyl sulfide. The following guides and FAQs address common issues encountered during Suzuki coupling, oxidation, and nucleophilic aromatic substitution reactions.

I. Troubleshooting Guides

A. Suzuki-Miyaura Coupling Reactions

Issue: Low to no yield of the desired biaryl product.

This is a common issue when working with sterically hindered and electron-rich aryl chlorides like this compound. The ortho-methyl group can impede the approach of the palladium catalyst, while the chloro and methylthio groups influence the electronic properties of the aromatic ring.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst Initial Check conditions Adjust Reaction Conditions catalyst->conditions If no improvement success Successful Coupling catalyst->success Optimization leads to reagents Check Reagent Quality conditions->reagents If still low yield conditions->success Optimization leads to analysis Analyze Side Products reagents->analysis If reagents are pure analysis->catalyst Feedback to optimization

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Inactive Catalyst Switch to a palladium precatalyst with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also be effective.Sterically hindered substrates require highly active catalysts to facilitate the oxidative addition step. Bulky ligands promote the formation of the active 14-electron palladium(0) species.[1]
Ineffective Base Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases if possible.Strong bases can promote dehalogenation, a common side reaction where the chlorine atom is replaced by hydrogen.[2]
Suboptimal Solvent Use anhydrous, polar aprotic solvents like dioxane, toluene, or DMF.[1]These solvents are generally effective for Suzuki couplings. The choice of solvent can influence catalyst solubility and activity.
Low Reaction Temperature Increase the reaction temperature, potentially up to 100-120 °C.Steric hindrance can increase the activation energy of the reaction, requiring higher temperatures to achieve a reasonable rate.
Reagent Decomposition Use fresh, high-purity boronic acid/ester and ensure the this compound is pure. Degas all solvents thoroughly.Boronic acids can be unstable and prone to protodeboronation. Oxygen can deactivate the palladium catalyst.
Dehalogenation Side Reaction This is a common side reaction where the starting material is reduced. Employing bulky ligands and milder bases can mitigate this.[2]The formation of palladium-hydride species, which lead to dehalogenation, can be suppressed by optimizing the reaction conditions.
B. Oxidation Reactions

Issue: Formation of a mixture of sulfoxide and sulfone, or no reaction.

The goal of oxidizing this compound is often the selective formation of the corresponding sulfoxide. Over-oxidation to the sulfone is a common problem.

Troubleshooting Workflow:

start Oxidation Selectivity Issue oxidant Adjust Oxidant Stoichiometry start->oxidant temp Control Temperature oxidant->temp success Selective Sulfoxidation oxidant->success catalyst Consider a Catalyst temp->catalyst temp->success monitoring Monitor Reaction Progress catalyst->monitoring monitoring->oxidant Feedback

Caption: Workflow for troubleshooting oxidation selectivity.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Over-oxidation Carefully control the stoichiometry of the oxidizing agent. Use 1.0-1.2 equivalents of the oxidant for sulfoxide formation.An excess of the oxidizing agent will lead to the formation of the sulfone.
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Oxidation is an exothermic process, and higher temperatures can favor over-oxidation.
Strong Oxidizing Agent Use a milder oxidizing agent such as hydrogen peroxide, or a peracid like m-CPBA in a controlled manner.Stronger oxidants are more likely to lead to the sulfone.
Incomplete Reaction If no reaction is observed, consider using a catalyst. For example, a vanadium complex can catalyze the enantioselective oxidation with hydrogen peroxide.[2]Catalysts can enable the use of milder oxidants and improve reaction rates.
Reaction Monitoring Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time to maximize sulfoxide formation and minimize sulfone by-product.This allows for quenching the reaction at the point of highest selectivity.
C. Nucleophilic Aromatic Substitution (SNAr)

Issue: No reaction or very slow reaction rate.

Nucleophilic aromatic substitution on aryl chlorides is generally difficult due to the strength of the C-Cl bond. The presence of a methyl group ortho to the chlorine in this compound further increases the steric hindrance, making the reaction even more challenging.

Troubleshooting Workflow:

start Failed SNAr Reaction conditions Increase Reaction Temperature start->conditions nucleophile Use a Stronger Nucleophile conditions->nucleophile If still no reaction success Successful Substitution conditions->success solvent Optimize Solvent nucleophile->solvent solvent->success

Caption: Logical steps for troubleshooting a failed SNAr reaction.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
High Activation Energy Increase the reaction temperature significantly. Reactions may require temperatures of 150-200 °C or higher. Microwave heating can also be effective.The combination of a strong C-Cl bond and steric hindrance results in a high activation energy barrier that needs to be overcome.
Weak Nucleophile Use a strong, small nucleophile if possible.A more reactive nucleophile is more likely to attack the sterically hindered carbon center.
Poor Solvent Choice Use a high-boiling point, polar aprotic solvent such as DMF, DMSO, or NMP.These solvents can help to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
Unfavorable Electronics The methyl and methylthio groups are not strongly electron-withdrawing, which disfavors SNAr. If possible, consider a different synthetic route if the reaction fails to proceed even under harsh conditions.SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (like nitro groups) in the ortho and para positions to the leaving group.[3][4][5]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is typically offered at purities of 97% or higher.[6][7]

Q2: What are the common synthetic routes to prepare this compound?

A2: The most common laboratory and industrial synthesis involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[8] An alternative route starts from 2-methyl-3-chloroaniline.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, it is a chemical that may cause skin and eye irritation upon contact. It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and ingestion.

Q4: How can I purify the products from reactions involving this compound?

A4: Purification is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method to separate the desired product from unreacted starting materials and any side products. The choice of eluent will depend on the polarity of the product. Recrystallization may also be an option for solid products.

III. Experimental Protocols

A. General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry reaction flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a powdered base such as K₃PO₄ (2.0-3.0 equiv.).

  • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. General Procedure for the Selective Oxidation to 3-Chloro-2-methylphenyl methyl sulfoxide

This protocol aims for the selective formation of the sulfoxide.

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide, 1.0-1.2 equiv.) in the same solvent dropwise over a period of 15-30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed and minimal sulfone is observed, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution if a peracid was used).

  • Separate the organic layer, and if necessary, wash with a saturated sodium bicarbonate solution to remove acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

optimization of reaction conditions for coupling with 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Chloro-2-methylphenyl methyl sulfide in palladium-catalyzed cross-coupling reactions. Given the specific steric and electronic properties of this substrate, this guide offers starting points for reaction optimization and solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I improve it?

A1: Low reactivity in Suzuki-Miyaura coupling with this substrate is often due to a combination of factors: the inertness of the aryl chloride bond and potential steric hindrance from the ortho-methyl group. Here are key parameters to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for activating the C-Cl bond. For sterically hindered and electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as SPhos, XPhos, or tBuXPhos. Using pre-formed palladium precatalysts (e.g., G3 or G4 precatalysts) can ensure the efficient generation of the active Pd(0) species.[1]

  • Base Selection: The choice of base is crucial. Stronger bases are often needed for less reactive aryl chlorides. A screen of inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. The base must be anhydrous and finely powdered to maximize its effectiveness.

  • Solvent System: Aprotic polar solvents are generally effective. Common choices include dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[2]

  • Temperature: Higher reaction temperatures (e.g., 80-120 °C) are typically necessary to promote the oxidative addition of the aryl chloride to the palladium center.

A recommended starting point for troubleshooting is to systematically screen different combinations of ligands, bases, and solvents.

Q2: I am observing significant amounts of boronic acid homocoupling in my Suzuki reaction. How can I minimize this side product?

A2: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen.[2] To minimize this:

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used, a large excess can favor homocoupling.

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can sometimes reduce side reactions compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[1]

Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What should I try?

A3: The challenges for Buchwald-Hartwig amination are similar to the Suzuki coupling, with the added consideration of the amine coupling partner. Aryl chlorides are generally less reactive in this transformation.[3]

  • Ligand Selection is Key: For coupling with aryl chlorides, specialized bulky biarylphosphine ligands are often essential. Ligands like BrettPhos, RuPhos, or Josiphos have shown success with challenging substrates.

  • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2] Ensure these bases are fresh and handled under strictly anhydrous and anaerobic conditions.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice of solvent can influence the solubility of the base and the catalytic species.

Q4: I am concerned about the methyl sulfide group on my substrate poisoning the palladium catalyst. Is this a likely issue and how can I mitigate it?

A4: Sulfur-containing functional groups can indeed act as catalyst poisons for palladium by coordinating to the metal center and deactivating it. While the thioether in this compound may be less problematic than a thiol, it is a valid concern.

  • Use of Bulky Ligands: The use of sterically demanding ligands can help to protect the palladium center and disfavor coordination of the sulfide.

  • Higher Catalyst Loading: If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve a reasonable reaction rate and conversion.

  • Ligand-to-Metal Ratio: In some cases, a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 2:1) can help to keep the catalyst active.[1]

Q5: In my Sonogashira coupling, I am observing Glaser-Hay homocoupling of my terminal alkyne. What conditions can I change to favor the cross-coupling product?

A5: Glaser-Hay homocoupling is a copper-catalyzed side reaction. To suppress it:

  • Copper-Free Conditions: Modern Sonogashira protocols often employ copper-free conditions, which can eliminate this side reaction. This typically requires a more active palladium catalyst system.

  • Reduce Copper Catalyst Loading: If using a traditional copper co-catalyst (e.g., CuI), minimizing its amount can reduce the rate of homocoupling.[4]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]

  • Inert Atmosphere: Oxygen promotes the Glaser coupling. Ensure the reaction is performed under a rigorously inert atmosphere.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point for a screening reaction would be:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: (1.2 eq)

  • Palladium Precatalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: Dioxane/H₂O (10:1)

  • Temperature: 100 °C

From here, you can vary the ligand, base, and solvent to optimize the reaction. A table with potential screening conditions is provided below.

Q2: What are the recommended starting conditions for a Buchwald-Hartwig amination?

A2: For a Buchwald-Hartwig amination, consider the following starting conditions:

  • Substrate: this compound (1.0 eq)

  • Amine: (1.2 eq)

  • Palladium Precatalyst: BrettPhos Pd G3 (2 mol%)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene

  • Temperature: 110 °C

Q3: How do I choose the right phosphine ligand for my coupling reaction?

A3: The choice of ligand is empirical and often requires screening. However, for a sterically hindered aryl chloride like this compound, bulky and electron-rich monodentate biarylphosphine ligands are generally the most effective. These ligands promote the oxidative addition step and the reductive elimination step of the catalytic cycle. Examples include XPhos, SPhos, RuPhos, and BrettPhos.

Q4: Can I use a different palladium source instead of a pre-formed precatalyst?

A4: Yes, you can generate the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. However, this often requires a higher ligand-to-palladium ratio and may not be as efficient or reproducible as using a well-defined precatalyst.[1] If using a Pd(II) source, a pre-activation step by stirring the Pd(II) salt and ligand together before adding the other reagents can be beneficial.[1]

Q5: My reaction mixture turned black. What does this mean?

A5: The formation of a black precipitate, often called "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[4] This renders the catalyst inactive. Common causes include the presence of oxygen or impurities in the reagents or solvent. To prevent this, ensure all components are high purity and that the reaction is maintained under a strict inert atmosphere.[4]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Screening

ParameterCondition ACondition BCondition C
Pd Precatalyst (mol%) XPhos Pd G3 (2)SPhos Pd G3 (2)Pd(OAc)₂ (2) / SPhos (4)
Base (equiv) K₃PO₄ (2.0)Cs₂CO₃ (2.0)K₂CO₃ (3.0)
Solvent TolueneDioxane/H₂O (10:1)THF
Temperature (°C) 11010080

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination Screening

ParameterCondition ACondition BCondition C
Pd Precatalyst (mol%) BrettPhos Pd G3 (2)RuPhos Pd G2 (2)Pd₂(dba)₃ (1) / XPhos (3)
Base (equiv) NaOtBu (1.5)LHMDS (1.5)K₃PO₄ (2.0)
Solvent TolueneDioxaneTHF
Temperature (°C) 110100100

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., dioxane) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction:

  • In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 eq) and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction vessel.

  • Remove the vessel from the glovebox, add this compound (1.0 eq).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., toluene) followed by the amine (1.2 eq) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert screen_ligand Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos, BrettPhos) check_inert->screen_ligand If conditions are good screen_base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) screen_ligand->screen_base increase_temp Increase Reaction Temperature screen_base->increase_temp increase_cat Increase Catalyst Loading increase_temp->increase_cat success Reaction Optimized increase_cat->success If yield improves fail Consult Further Literature increase_cat->fail If no improvement

Caption: A troubleshooting workflow for optimizing coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L_n PdII Ar-Pd(II)(Cl)L_n Pd0->PdII Ar-Cl OA Oxidative Addition PdII_R Ar-Pd(II)(R')L_n PdII->PdII_R R'-[B(OR)2OH]⁻ TM Transmetalation PdII_R->Pd0 Ar-R' RE Reductive Elimination ArCl Ar-Cl R_B R'-B(OR)2 + Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

preventing decomposition of 3-Chloro-2-methylphenyl methyl sulfide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2-methylphenyl methyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound during reactions?

A1: this compound is susceptible to three primary decomposition pathways during chemical reactions:

  • Oxidation: The sulfide group can be oxidized to form the corresponding sulfoxide and sulfone. This is a common side reaction, especially in the presence of oxidizing agents.

  • C-S Bond Cleavage: The bond between the sulfur atom and the methyl group or the aromatic ring can break, particularly at elevated temperatures (typically above 200°C) or under UV exposure.[1] This can lead to the formation of various radical species and subsequent byproducts.

  • Dehalogenation: The chlorine atom on the aromatic ring can be replaced by a hydrogen atom, a common side reaction in transition metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings.

Q2: At what temperature does this compound start to decompose?

Q3: How can I prevent the over-oxidation of the sulfide to sulfone when preparing the sulfoxide?

A3: To selectively oxidize this compound to the sulfoxide and minimize the formation of the sulfone, consider the following:

  • Choice of Oxidant: Use a mild and selective oxidizing agent. Hydrogen peroxide in glacial acetic acid is a common reagent for this transformation.[2][3] Sodium metaperiodate is another effective reagent for selective oxidation to the sulfoxide.[4]

  • Control of Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.2 equivalents) to favor the formation of the sulfoxide.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to reduce the rate of over-oxidation.[4][5]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.

Q4: What are the best practices to avoid dehalogenation during Suzuki coupling reactions?

A4: Dehalogenation is a common side reaction in Suzuki and other cross-coupling reactions, particularly with aryl chlorides. To minimize this, you can:

  • Catalyst and Ligand Selection: Use a palladium catalyst with bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway over the dehalogenation side reaction.[6]

  • Base Selection: The choice of base can be critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like alkoxides.[6]

  • Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally recommended.[6]

  • Temperature and Reaction Time: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Low yield in a reaction sensitive to oxidation.
Possible Cause Troubleshooting Step
Oxidation of the sulfide by atmospheric oxygen.Degas all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of peroxide impurities in solvents (e.g., THF, ether).Use freshly distilled or inhibitor-free solvents. Test for peroxides and purify the solvent if necessary.
The reaction conditions are too harsh.Lower the reaction temperature and shorten the reaction time if possible.
Issue 2: Formation of multiple unidentified byproducts in a high-temperature reaction.
Possible Cause Troubleshooting Step
Thermal decomposition leading to C-S bond cleavage.Reduce the reaction temperature. Consider using a microwave reactor for localized and controlled heating for shorter durations.
Radical side reactions initiated by thermal decomposition.Add a radical scavenger, such as butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to the reaction mixture if it does not interfere with the desired transformation.
Impurities in the starting material acting as catalysts for decomposition.Purify the this compound before use, for example, by vacuum distillation.
Issue 3: Significant dehalogenation observed during a cross-coupling reaction.
Quantitative Data on Dehalogenation Propensity
The tendency for dehalogenation in cross-coupling reactions generally follows the trend: I > Br > Cl. While chlorides are less prone to dehalogenation than bromides and iodides, it can still be a significant side reaction, especially with electron-deficient aromatic rings.[6]
Troubleshooting Step Rationale
Optimize Catalyst System: Screen different palladium catalysts and phosphine ligands. For example, compare the performance of Pd(PPh₃)₄ with a system generated in situ from Pd₂(dba)₃ and a bulky ligand like SPhos.Different catalyst systems have varying activities and selectivities. A more active catalyst can promote the desired coupling at a lower temperature, reducing the likelihood of dehalogenation.
Vary the Base: If using a strong base, switch to a milder one such as K₃PO₄ or Cs₂CO₃.Strong bases can promote the formation of palladium-hydride species, which are often implicated in the dehalogenation pathway.[6]
Solvent Screening: If the reaction is sluggish in a particular solvent, try a different aprotic solvent.The solvent can influence the solubility of reagents and the stability of catalytic intermediates, thereby affecting the reaction outcome.

Experimental Protocols

Chemoselective Oxidation to 3-Chloro-2-methylphenyl methyl sulfoxide

This protocol is designed to favor the formation of the sulfoxide while minimizing over-oxidation to the sulfone.

Materials:

  • This compound (1.0 eq)

  • Hydrogen Peroxide (30% aqueous solution, 1.1 eq)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC. The sulfoxide product should have a lower Rf value than the starting sulfide.

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-Chloro-2-methylphenyl methyl sulfoxide.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome: This procedure should yield the desired sulfoxide with minimal formation of the sulfone byproduct.

Suzuki Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid, with conditions chosen to minimize dehalogenation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This protocol aims to provide the desired biaryl product with minimal formation of the dehalogenated byproduct (2-methylphenyl methyl sulfide).

Visualizations

Decomposition_Pathways cluster_main This compound cluster_oxidation Oxidation cluster_cleavage C-S Bond Cleavage cluster_dehalogenation Dehalogenation Start 3-Chloro-2-methylphenyl methyl sulfide Sulfoxide 3-Chloro-2-methylphenyl methyl sulfoxide Start->Sulfoxide Mild Oxidation (e.g., H₂O₂) Radicals Radical Intermediates Start->Radicals High Temperature (>200°C) / UV Dehalogenated 2-Methylphenyl methyl sulfide Start->Dehalogenated Cross-Coupling (e.g., Suzuki) Sulfone 3-Chloro-2-methylphenyl methyl sulfone Sulfoxide->Sulfone Strong Oxidation

Caption: Decomposition pathways of this compound.

Experimental_Workflow_Oxidation Start 1. Dissolve Reactant Cool 2. Cool to 0°C Start->Cool Add_Oxidant 3. Add Oxidant Cool->Add_Oxidant Monitor 4. Monitor Reaction (TLC) Add_Oxidant->Monitor Quench 5. Quench Reaction Monitor->Quench Extract 6. Extraction Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Purify (Chromatography) Dry->Purify Product Final Product: Sulfoxide Purify->Product Troubleshooting_Logic Problem Undesired Byproduct Observed Oxidation Is it an oxidation product? (Sulfoxide/Sulfone) Problem->Oxidation Check Mass Spec/ Polarity Dehalogenation Is it a dehalogenation product? Problem->Dehalogenation Check Mass Spec Cleavage Are there multiple byproducts from high temp reaction? Problem->Cleavage Check GC-MS Oxidation->Dehalogenation No Sol_Oxidation Use milder oxidant Lower temperature Inert atmosphere Oxidation->Sol_Oxidation Yes Dehalogenation->Cleavage No Sol_Dehalogenation Optimize catalyst/ligand Use milder base Lower temperature Dehalogenation->Sol_Dehalogenation Yes Sol_Cleavage Lower reaction temperature Add radical scavenger Cleavage->Sol_Cleavage Yes Other Consider other side reactions (e.g., hydrolysis, starting material impurities) Cleavage->Other No

References

challenges in the scale-up of 3-Chloro-2-methylphenyl methyl sulfide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chloro-2-methylphenyl methyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main routes for the synthesis of this compound:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichlorotoluene with a methylthiolating agent, typically sodium thiomethoxide.[1]

  • Route 2: A multi-step process starting from 3-chloro-2-methylaniline, involving a methyl sulfidation step followed by a diazotization and chlorination (Sandmeyer-type) reaction.

Q2: Which synthesis route is preferable for large-scale production?

Route 2, starting from 3-chloro-2-methylaniline, is often preferred for larger-scale production as it can fundamentally avoid the formation of di-substituted impurities that can be challenging to separate from the desired product in Route 1. This leads to higher purity and yield of the final product.

Q3: What are the common impurities or byproducts in each route?

  • Route 1: The primary byproduct is the di-substituted product, 2,6-bis(methylthio)toluene. Over-oxidation of the desired product to the corresponding sulfoxide or sulfone can also occur.

  • Route 2: Side reactions related to the diazotization step can occur, such as the formation of phenols if the reaction temperature is not properly controlled. Incomplete reaction at any stage can also lead to the presence of starting materials or intermediates in the final product.

Q4: What are the key safety considerations when scaling up the production of this compound?

  • Diazonium Salt Stability (Route 2): Diazonium salts are potentially explosive and thermally unstable. It is crucial to maintain low temperatures (typically 0-5 °C) during their formation and subsequent reaction.[2] Accumulation of solid diazonium salts should be avoided.

  • Exothermic Reactions: Both the nucleophilic aromatic substitution in Route 1 and the diazotization in Route 2 can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions, especially during scale-up where the surface-area-to-volume ratio decreases.

  • Reagent Handling: Sodium thiomethoxide is corrosive and moisture-sensitive. Diazotizing agents like sodium nitrite are toxic. Appropriate personal protective equipment (PPE) and handling procedures are necessary.

Troubleshooting Guides

Route 1: From 2,6-Dichlorotoluene
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of sodium thiomethoxide.- Increase reaction time or temperature gradually while monitoring for byproduct formation. - Optimize temperature; elevated temperatures (80–120°C) can increase the rate but may also promote side reactions.[1] - Use freshly prepared or properly stored sodium thiomethoxide.
High Levels of Di-substituted Byproduct - Excess of sodium thiomethoxide. - High reaction temperature or prolonged reaction time.- Use a stoichiometric amount or a slight excess of sodium thiomethoxide. - Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by GC or HPLC.
Formation of Sulfoxide/Sulfone Impurities - Presence of oxidizing agents. - Exposure to air at high temperatures.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents.
Difficult Product Isolation/Purification - Similar boiling points of the product and starting material/byproducts.- Utilize fractional distillation under reduced pressure for purification. - Consider chromatographic purification for smaller scales if high purity is required.
Route 2: From 3-Chloro-2-methylaniline
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Methyl Sulfidation Step - Incomplete reaction. - Inefficient reflux.- Ensure adequate reflux and reaction time as specified in the protocol.
Low Yield in Diazotization/Chlorination Step - Decomposition of the diazonium salt due to high temperature. - Insufficient acid. - Low-quality sodium nitrite.- Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. - Ensure a sufficient excess of a strong mineral acid is used. - Use a freshly prepared solution of sodium nitrite.
Dark Brown or Black Reaction Mixture During Diazotization - Temperature exceeding the optimal range (0-5 °C). - Insufficient acidity leading to azo coupling side reactions.- Immediately check and lower the reaction temperature. - Ensure the slow, dropwise addition of the sodium nitrite solution. - Increase the concentration of the acid to ensure full protonation of the amine.
Foaming or Vigorous Gas Evolution - Uncontrolled decomposition of the diazonium salt, releasing nitrogen gas.- Immediately lower the reaction temperature. - Ensure the addition rate of the sodium nitrite solution is slow and controlled.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Route 1: From 2,6-Dichlorotoluene Route 2: From 3-Chloro-2-methylaniline Reference
Starting Materials 2,6-Dichlorotoluene, Sodium thiomethoxide3-Chloro-2-methylaniline, Methanethiol metal salt, Sodium nitrite, Acid
Key Reaction Steps Nucleophilic Aromatic SubstitutionMethyl Sulfidation, Diazotization, Chlorination
Reported Yield Variable, dependent on conditions≥ 90%
Reported Purity Dependent on purification≥ 95%
Key Advantages Fewer reaction stepsAvoids di-substituted byproducts, higher purity and yield
Key Challenges Formation of isomeric byproducts, purificationHandling of unstable diazonium intermediate, strict temperature control

Experimental Protocols

Route 1: Synthesis from 2,6-Dichlorotoluene (Illustrative Protocol)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 2,6-dichlorotoluene and a suitable polar aprotic solvent (e.g., DMF or DMSO) under a nitrogen atmosphere.

  • Reagent Addition: Gradually add sodium thiomethoxide to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-120°C and monitor the progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Route 2: Synthesis from 3-Chloro-2-methylaniline (Based on Patent CN106631941A)

Step 1: Methyl Sulfidation

  • Reaction Setup: In a suitable reactor, dissolve 3-chloro-2-methylaniline in a solvent such as HMPA.

  • Reagent Addition: Heat the solution to reflux and slowly add an aqueous solution of a methanethiol metal salt (e.g., sodium thiomethoxide).

  • Reaction: Maintain the reflux for 3-4 hours after the addition is complete.

  • Work-up: Cool the reaction mixture to room temperature, add methyl iodide, and dilute with water. Extract the product, 2-methyl-3-(methylthio)aniline, with ethyl acetate. Wash the organic layer, dry it, and concentrate to obtain the intermediate.

Step 2: Diazotization and Chlorination

  • Reaction Setup: In a reactor, add the 2-methyl-3-(methylthio)aniline from the previous step, hydrochloric acid, and a catalytic amount of copper sulfate in a co-solvent like methanol.

  • Diazotization: Cool the mixture to below 5°C and slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5°C. Stir for 1 hour after the addition is complete.

  • Chlorination: Slowly warm the reaction mixture to 80-85°C and hold for 2 hours.

  • Work-up: Neutralize the reaction mixture to a slightly acidic pH and extract the product with ethyl acetate. Wash the organic layer, dry it, and concentrate under reduced pressure to obtain this compound.

Visualizations

Synthesis_Route_1 2,6-Dichlorotoluene 2,6-Dichlorotoluene Reaction Nucleophilic Aromatic Substitution 2,6-Dichlorotoluene->Reaction Sodium_Thiomethoxide Sodium Thiomethoxide Sodium_Thiomethoxide->Reaction Product 3-Chloro-2-methylphenyl methyl sulfide Reaction->Product Byproduct 2,6-bis(methylthio)toluene Reaction->Byproduct Side Reaction

Caption: Synthesis Route 1 for this compound.

Synthesis_Route_2 Start 3-Chloro-2-methylaniline Step1 Methyl Sulfidation Start->Step1 Intermediate 2-Methyl-3-(methylthio)aniline Step1->Intermediate Step2 Diazotization & Chlorination Intermediate->Step2 Product 3-Chloro-2-methylphenyl methyl sulfide Step2->Product

Caption: Synthesis Route 2 for this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Identify_Route Identify Synthesis Route Start->Identify_Route Route1_Check Check Route 1 Parameters: - Temperature - Reagent Stoichiometry - Reaction Time Identify_Route->Route1_Check Route 1 Route2_Check Check Route 2 Parameters: - Diazotization Temp. - Acid Concentration - Reagent Quality Identify_Route->Route2_Check Route 2 Analysis Analyze Reaction Mixture (GC, HPLC, TLC) Route1_Check->Analysis Route2_Check->Analysis Adjust Adjust Conditions Based on Analysis Analysis->Adjust Result Problem Resolved? Adjust->Result End Consult Further Technical Support Result->End No

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Analysis of 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-2-methylphenyl methyl sulfide. Our focus is on the identification and characterization of impurities that may be present in these samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Impurities in this compound can generally be categorized as either process-related or degradation-related.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Their presence and concentration can vary depending on the synthetic route employed. Common examples include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation-Related Impurities: These impurities form due to the decomposition of this compound under the influence of factors like air, light, or temperature. The most common degradation pathway is the oxidation of the sulfide functional group.[1][2]

Q2: Which specific chemical compounds should I look for as potential impurities?

A2: Based on common synthetic routes, you should consider the following potential impurities:

  • Starting Materials/Intermediates:

    • 2,6-Dichlorotoluene

    • 2-methyl-3-methylthioaniline

  • By-products from Synthesis:

    • 3-Chloro-2-methylphenol

    • Dimethyl disulfide

    • Isomeric substituted thioanisoles

  • Degradation Products:

    • 3-Chloro-2-methylphenyl methyl sulfoxide

    • 3-Chloro-2-methylphenyl methyl sulfone[1][2]

Q3: My sample has a slight yellow tint. What could be the cause?

A3: While this compound is typically a colorless to pale yellow liquid, a more pronounced yellow or brownish color could indicate the presence of impurities.[3] One possible cause is the formation of colored by-products, such as azo compounds, which can arise from side reactions during a Sandmeyer synthesis route. Oxidation products can also sometimes contribute to color changes.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A4: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography (GC): Well-suited for analyzing volatile impurities, such as residual solvents or volatile starting materials.

  • Mass Spectrometry (MS), often coupled with LC or GC (LC-MS, GC-MS): Provides molecular weight and structural information, which is crucial for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation of isolated impurities.

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the HPLC chromatogram of my sample.

  • Possible Cause 1: Process-Related Impurity. The peak could correspond to a starting material, intermediate, or by-product from the synthesis.

    • Troubleshooting Steps:

      • Review the synthetic route used to produce the material.

      • Obtain reference standards for all known starting materials and key intermediates.

      • Spike your sample with these reference standards and analyze by HPLC to see if the unknown peak co-elutes.

      • If a standard is not available, consider techniques like LC-MS to obtain the molecular weight of the unknown peak and deduce its likely structure based on the synthetic pathway.

  • Possible Cause 2: Degradation Product. The sulfide moiety is prone to oxidation.

    • Troubleshooting Steps:

      • The most likely degradation products are the corresponding sulfoxide and sulfone. These will have higher molecular weights (by 16 and 32 Da, respectively) than the parent compound.

      • Use LC-MS to determine the molecular weight of the impurity.

      • If possible, intentionally degrade a small portion of a pure sample (e.g., by gentle heating with an oxidizing agent like hydrogen peroxide) and analyze the resulting mixture by HPLC to see if a peak matching the unknown is generated.[4]

Issue 2: The GC analysis shows the presence of low molecular weight impurities.

  • Possible Cause 1: Residual Solvents. Solvents used during synthesis or purification may not have been completely removed.

    • Troubleshooting Steps:

      • Consult the certificate of analysis or manufacturing records to identify the solvents used.

      • Use a GC method with a headspace sampler for accurate quantification of residual solvents.

      • Compare the retention times of the unknown peaks with those of known solvent standards.

  • Possible Cause 2: Volatile By-products.

    • Troubleshooting Steps:

      • Consider the possibility of volatile by-products like dimethyl disulfide, which can form from the thiomethoxide reagent.

      • Analyze the sample by GC-MS to identify the molecular ion and fragmentation pattern of the volatile impurity, aiding in its identification.

Data Presentation

Table 1: Common Potential Impurities and their Characteristics

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
2,6-DichlorotolueneClC₆H₃(CH₃)Cl161.03Starting MaterialGC-MS, HPLC
3-Chloro-2-methylphenolHOC₆H₃(Cl)CH₃142.58Synthesis By-productHPLC-UV, LC-MS
3-Chloro-2-methylphenyl methyl sulfoxideC₈H₉ClOS188.68DegradationHPLC, LC-MS
3-Chloro-2-methylphenyl methyl sulfoneC₈H₉ClO₂S204.68DegradationHPLC, LC-MS

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This method provides a starting point for the separation of this compound from its potential non-volatile impurities. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_analysis Analytical Techniques cluster_results Impurity Identification sample 3-Chloro-2-methylphenyl methyl sulfide Sample hplc HPLC-UV sample->hplc gcms GC-MS sample->gcms lcms LC-MS hplc->lcms If unknown peaks process_impurities Process-Related (e.g., Starting Materials) hplc->process_impurities degradation_impurities Degradation (e.g., Sulfoxide) hplc->degradation_impurities volatile_impurities Volatile (e.g., Solvents) gcms->volatile_impurities

Caption: Workflow for impurity identification in samples.

logical_relationship cluster_synthesis Synthetic Routes cluster_product Product & Degradation cluster_impurities Potential Impurities route1 2,6-Dichlorotoluene + Sodium Thiomethoxide product 3-Chloro-2-methylphenyl methyl sulfide route1->product imp_sm Unreacted Starting Materials route1->imp_sm route2 2-methyl-3-methylthioaniline (Sandmeyer Reaction) route2->product imp_byproduct By-products (e.g., Phenol) route2->imp_byproduct oxidation Oxidation (Air, H₂O₂) product->oxidation imp_degradation Sulfoxide, Sulfone oxidation->imp_degradation

Caption: Origin of potential impurities.

References

strategies to improve the regioselectivity of reactions with 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2-methylphenyl methyl sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound possesses three key substituents on the aromatic ring, each with distinct electronic and steric effects that dictate its reactivity and the regioselectivity of subsequent reactions:

  • Methylthio group (-SMe): An ortho, para-directing and activating group due to the lone pairs on the sulfur atom which can be donated into the aromatic ring through resonance.

  • Methyl group (-Me): An ortho, para-directing and activating group that donates electron density through an inductive effect and hyperconjugation.

  • Chloro group (-Cl): An ortho, para-directing but deactivating group. It withdraws electron density through its inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

The interplay of these groups determines the preferred positions for substitution and other functionalizations.

Q2: For electrophilic aromatic substitution, which position on the ring is the most reactive?

A2: The regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the combined directing effects of the existing substituents. The methylthio and methyl groups are both activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing. The most activating group generally dictates the position of substitution. In this case, the methylthio and methyl groups will strongly activate the positions ortho and para to them.

Considering the positions on this compound:

  • C4: Para to the methylthio group and meta to the methyl and chloro groups. This position is strongly activated.

  • C5: Meta to all three groups. This position is the least activated.

  • C6: Ortho to the methylthio group, but also ortho to the sterically hindering methyl group.

Therefore, electrophilic substitution is most likely to occur at the C4 position , driven by the powerful para-directing effect of the methylthio group and the activating effect of the methyl group. Substitution at the C6 position is also possible but may be sterically hindered.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Issue: Poor regioselectivity with significant formation of multiple isomers.

Potential Cause Troubleshooting Strategy
Harsh reaction conditionsLower the reaction temperature to favor the kinetically controlled product. Use milder reagents (e.g., NBS for bromination instead of Br₂/FeBr₃).
Steric hindranceFor substitution at the C6 position, consider using a smaller electrophile if possible.
Catalyst choiceFor Friedel-Crafts reactions, the choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂).

Issue: Low yield of the desired product.

Potential Cause Troubleshooting Strategy
Deactivating effect of the chloro groupUse a more activated electrophile or increase the reaction time and/or temperature cautiously, while monitoring for side reactions.
Oxidation of the methylthio groupIf using strong oxidizing agents (e.g., in nitration), the sulfide may be oxidized to a sulfoxide or sulfone, which are deactivating. Protect the sulfide or use non-oxidizing conditions if possible.
Incomplete reactionMonitor the reaction by TLC or GC-MS to ensure it has gone to completion.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue: No or low conversion in a cross-coupling reaction at the C-Cl bond.

Potential Cause Troubleshooting Strategy
Inactive catalystAryl chlorides are less reactive than bromides or iodides. Use a catalyst system specifically designed for aryl chlorides, often featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Inappropriate baseThe choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used.
Poor solvent choiceAprotic polar solvents like dioxane, toluene, or THF are commonly used. Ensure the solvent is anhydrous.

Issue: Side reactions, such as homocoupling of the boronic acid (in Suzuki coupling).

Potential Cause Troubleshooting Strategy
Catalyst decompositionEnsure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Incorrect stoichiometryUse a slight excess of the boronic acid or amine coupling partner (e.g., 1.1-1.5 equivalents).
Oxidation of the Methylthio Group

Issue: Over-oxidation to the sulfone instead of the desired sulfoxide.

Potential Cause Troubleshooting Strategy
Excess oxidantUse a stoichiometric amount of the oxidizing agent (e.g., 1.0-1.1 equivalents of m-CPBA or sodium periodate).
Reaction temperature too highPerform the oxidation at low temperatures (e.g., 0 °C to room temperature) to improve selectivity for the sulfoxide.
Strong oxidizing agentUse a milder oxidizing agent. Sodium metaperiodate in aqueous methanol is often highly selective for sulfoxide formation.

Issue: Incomplete oxidation to the sulfoxide.

Potential Cause Troubleshooting Strategy
Insufficient oxidantEnsure at least one full equivalent of the oxidizing agent is used.
Low reaction temperatureIf the reaction is sluggish, allow it to stir for a longer period at a low temperature before cautiously warming.

Experimental Protocols

Protocol 1: Regioselective Nitration at the C4 Position
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as acetic anhydride or dichloromethane at 0 °C.

  • Addition of Nitrating Agent: Slowly add a solution of fuming nitric acid (1.05 eq) in the same solvent, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by carefully pouring it into ice-water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 4-nitro-3-chloro-2-methylphenyl methyl sulfide.

Protocol 2: Suzuki-Miyaura Coupling at the C-Cl bond
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Protocol 3: Selective Oxidation to the Sulfoxide
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water at 0 °C.

  • Addition of Oxidant: Add sodium metaperiodate (NaIO₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over several hours. Monitor the formation of the sulfoxide and the disappearance of the sulfide by TLC.

  • Work-up: Once the reaction is complete, filter the solid sodium iodate byproduct and wash with methanol.

  • Purification: Remove the methanol from the filtrate under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary to yield 3-Chloro-2-methylphenyl methyl sulfoxide.

Visualizations

Electrophilic_Aromatic_Substitution_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_outcome Predicted Outcome start 3-Chloro-2-methylphenyl methyl sulfide reagents Electrophile (E+) (e.g., NO2+, Br+) start->reagents Reacts with major_product Major Product (Substitution at C4) reagents->major_product Favored Pathway minor_product Minor Product (Substitution at C6) reagents->minor_product Disfavored Pathway (Steric Hindrance) conditions Solvent Temperature

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product substrate 3-Chloro-2-methylphenyl methyl sulfide product Coupled Product substrate->product boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product Catalyzes base Base (e.g., K2CO3) solvent Solvent (e.g., Toluene/H2O)

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Caption: Controlling the selective oxidation of the methylthio group.

Validation & Comparative

Comparative Reactivity Analysis: 3-Chloro-2-methylphenyl methyl sulfide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Chloro-2-methylphenyl methyl sulfide and its positional isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for their application as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2][3][4] This document outlines proposed experimental protocols to generate quantitative, comparative data on their performance in key chemical transformations, including oxidation, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling reactions.

Introduction to Isomeric Structures

The subject of this guide, this compound, is one of several positional isomers of chloro-methyl-substituted thioanisole. The relative positions of the chloro, methyl, and methylthio groups on the benzene ring significantly influence the electronic and steric environment of the molecule, thereby dictating its reactivity. The primary isomers for comparison are:

  • This compound (Target Compound)

  • 4-Chloro-3-methylphenyl methyl sulfide

  • 2-Chloro-4-methylphenyl methyl sulfide

  • 5-Chloro-2-methylphenyl methyl sulfide

  • 4-Chloro-2-methylphenyl methyl sulfide

  • 2-Chloro-5-methylphenyl methyl sulfide

  • 2-Chloro-3-methylphenyl methyl sulfide

A foundational step in this comparative analysis is the synthesis of each isomer. Synthetic routes for several of these compounds have been reported and can be adapted for the remaining structures.[1][5][6]

Comparative Reactivity Analysis

The reactivity of these isomers will be evaluated across three fundamental reaction types relevant to synthetic chemistry and drug development.

Oxidation to Sulfoxides

The oxidation of the sulfide group to a sulfoxide is a common transformation in drug metabolism and a key step in the synthesis of various bioactive molecules. The electron-donating or -withdrawing nature of the substituents on the aromatic ring, as well as their positions, is expected to influence the rate of oxidation.

Hypothesis: Isomers with electron-donating groups positioned to increase electron density at the sulfur atom will exhibit faster oxidation rates. Conversely, isomers with strong electron-withdrawing effects ortho or para to the methylthio group may show slower oxidation rates.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of functional groups. The rate of SNAr is highly sensitive to the electronic properties of the aromatic ring and the position of the leaving group (in this case, the chlorine atom) relative to activating or deactivating groups.

Hypothesis: The rate of nucleophilic aromatic substitution will be enhanced in isomers where the electron-withdrawing chloro group is activated by the electronic effects of the methyl and methylthio substituents. Steric hindrance around the reaction center will also play a significant role.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including many pharmaceuticals. The efficiency of this palladium-catalyzed coupling reaction is dependent on the electronic and steric properties of the aryl halide.

Hypothesis: The yield and reaction rate of the Suzuki-Miyaura coupling will vary among the isomers due to differences in the ease of oxidative addition of the palladium catalyst to the carbon-chlorine bond, which is influenced by the electronic and steric environment of each isomer.

Proposed Experimental Design for Comparative Analysis

To generate the necessary quantitative data for a robust comparison, a parallel experimental design is proposed. This will involve synthesizing each isomer and subjecting them to standardized reaction conditions for oxidation, nucleophilic aromatic substitution, and Suzuki-Miyaura coupling.

G cluster_synthesis Isomer Synthesis cluster_reactions Comparative Reactions cluster_analysis Quantitative Analysis cluster_output Output s1 This compound r1 Oxidation s1->r1 r2 Nucleophilic Aromatic Substitution (SNAr) s1->r2 r3 Suzuki-Miyaura Coupling s1->r3 s2 4-Chloro-3-methylphenyl methyl sulfide s2->r1 s2->r2 s2->r3 s3 2-Chloro-4-methylphenyl methyl sulfide s3->r1 s3->r2 s3->r3 s4 5-Chloro-2-methylphenyl methyl sulfide s4->r1 s4->r2 s4->r3 s5 Other Isomers s5->r1 s5->r2 s5->r3 a1 Reaction Kinetics (e.g., GC-MS, HPLC) r1->a1 a2 Product Yields (e.g., NMR, GC) r1->a2 a3 Spectroscopic Characterization r1->a3 r2->a1 r2->a2 r2->a3 r3->a1 r3->a2 r3->a3 o1 Comparative Reactivity Tables a1->o1 a2->o1 o2 Structure-Activity Relationship Analysis a3->o2 o1->o2

Experimental Protocols

The following are detailed methodologies for the proposed comparative experiments.

Protocol 1: Comparative Oxidation of Thioanisole Isomers

Objective: To determine the relative rates of oxidation of the chloro-methylphenyl methyl sulfide isomers to their corresponding sulfoxides.

Materials:

  • Each chloro-methylphenyl methyl sulfide isomer

  • Hydrogen peroxide (30% solution)

  • Methanol (HPLC grade)

  • Internal standard (e.g., decane)

  • Glacial acetic acid

Procedure:

  • Prepare stock solutions of each isomer and the internal standard in methanol at a concentration of 10 mM.

  • In a series of reaction vials, add 1 mL of each isomer stock solution.

  • To each vial, add 0.5 mL of the internal standard stock solution.

  • Initiate the reaction by adding 1.1 equivalents of hydrogen peroxide in 2 mL of glacial acetic acid to each vial simultaneously.

  • Maintain the reactions at a constant temperature (e.g., 25°C) with stirring.

  • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction vial.

  • Quench the reaction in the aliquot by adding it to a vial containing a small amount of sodium sulfite solution.

  • Analyze the quenched aliquots by gas chromatography-mass spectrometry (GC-MS) to determine the concentration of the remaining sulfide and the formed sulfoxide relative to the internal standard.

Data Analysis: Plot the concentration of the sulfide reactant versus time for each isomer. The initial rate of reaction can be determined from the slope of this curve. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the isomers towards oxidation.

Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)

Objective: To compare the rates of nucleophilic aromatic substitution of the chloro-methylphenyl methyl sulfide isomers with a common nucleophile.

Materials:

  • Each chloro-methylphenyl methyl sulfide isomer

  • Sodium methoxide (NaOMe)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Internal standard (e.g., undecane)

Procedure:

  • Prepare 0.1 M stock solutions of each isomer and the internal standard in anhydrous DMSO.

  • Prepare a 0.5 M solution of sodium methoxide in anhydrous DMSO.

  • In a series of reaction vials, add 1 mL of each isomer stock solution and 0.5 mL of the internal standard stock solution.

  • Equilibrate the vials to a constant temperature (e.g., 50°C).

  • Initiate the reactions by adding 1.2 equivalents of the sodium methoxide solution to each vial.

  • At specified time points, withdraw aliquots and quench with a dilute aqueous acid solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to monitor the disappearance of the starting material and the appearance of the substitution product.

Data Analysis: Determine the pseudo-first-order rate constants for each isomer by plotting the natural logarithm of the starting material concentration against time. The relative reactivity will be determined by comparing these rate constants.

Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To evaluate the efficiency of the chloro-methylphenyl methyl sulfide isomers as substrates in the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Each chloro-methylphenyl methyl sulfide isomer

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

Procedure:

  • In a glovebox, prepare a series of reaction tubes each containing one of the chloro-methylphenyl methyl sulfide isomers (0.1 mmol), phenylboronic acid (0.15 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (0.3 mmol).

  • Add the internal standard to each tube.

  • Add 1 mL of anhydrous toluene to each tube.

  • Seal the tubes and heat the reactions at a constant temperature (e.g., 100°C) for a set period (e.g., 12 hours).

  • After cooling, dilute the reaction mixtures with ethyl acetate and filter through a short plug of silica gel.

  • Analyze the filtrates by GC to determine the yield of the biphenyl product relative to the internal standard.

Data Analysis: The product yields for each isomer will be calculated based on the GC analysis. A direct comparison of the yields will provide insight into the relative suitability of each isomer as a substrate for the Suzuki-Miyaura coupling under these conditions.

Data Presentation

The quantitative data generated from these experiments will be summarized in the following tables for clear comparison.

Table 1: Comparative Oxidation Rates

IsomerInitial Rate (M/s)Relative Rate (vs. This compound)
This compoundData to be generated1.00
4-Chloro-3-methylphenyl methyl sulfideData to be generatedCalculated value
2-Chloro-4-methylphenyl methyl sulfideData to be generatedCalculated value
... (other isomers)Data to be generatedCalculated value

Table 2: Comparative SNAr Rate Constants

IsomerPseudo-First-Order Rate Constant (s-1)Relative Rate (vs. This compound)
This compoundData to be generated1.00
4-Chloro-3-methylphenyl methyl sulfideData to be generatedCalculated value
2-Chloro-4-methylphenyl methyl sulfideData to be generatedCalculated value
... (other isomers)Data to be generatedCalculated value

Table 3: Comparative Suzuki-Miyaura Coupling Yields

IsomerProduct Yield (%)
This compoundData to be generated
4-Chloro-3-methylphenyl methyl sulfideData to be generated
2-Chloro-4-methylphenyl methyl sulfideData to be generated
... (other isomers)Data to be generated

Potential Biological Relevance and Signaling Pathways

While the primary application of these compounds is in chemical synthesis, some substituted thioanisoles have shown biological activity. For instance, this compound has been investigated for its potential as an anticancer agent.[1] The mechanism of action is thought to involve interactions with enzymes and metabolic pathways.[1] However, specific signaling pathways have not yet been elucidated.

Should the comparative reactivity studies reveal isomers with significantly different electronic or steric properties, it would be valuable to screen them for biological activity. A proposed logical framework for such an investigation is outlined below.

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation s1 Isomer Library s2 Cell-Based Assays (e.g., Cytotoxicity) s1->s2 m1 Identify Active Isomers s2->m1 m2 Target Identification (e.g., Proteomics) m1->m2 m3 Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) m2->m3 v1 Animal Models m3->v1 v2 Efficacy and Toxicity Studies v1->v2

Conclusion

This guide provides a framework for the systematic and quantitative comparison of the reactivity of this compound and its positional isomers. By executing the proposed experimental protocols, researchers can generate valuable data to inform the selection of the most suitable isomer for a given synthetic application. The resulting structure-reactivity relationships will be instrumental in the rational design of synthetic routes for novel compounds in the fields of drug discovery and materials science. Furthermore, the potential for discovering new biologically active molecules among these isomers warrants further investigation into their interactions with cellular signaling pathways.

References

validation of the structure of 3-Chloro-2-methylphenyl methyl sulfide by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, the unambiguous confirmation of a molecule's three-dimensional structure is a critical, foundational step. This guide provides a comparative overview of key analytical techniques for the structural validation of small organic molecules, with a specific focus on 3-Chloro-2-methylphenyl methyl sulfide. While publicly available, single-crystal X-ray diffraction data for this specific compound is not readily accessible, this document outlines the principles and experimental considerations for its structural determination and compares this "gold standard" method with other powerful spectroscopic techniques.

The primary methods for elucidating the structure of an organic compound like this compound are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each of these techniques provides unique and complementary information, and they are often used in concert to build a complete and accurate picture of a molecule's identity and spatial arrangement.

Comparison of Key Analytical Techniques for Structural Elucidation

The selection of an analytical technique is contingent upon the nature of the sample, the specific information required, and the stage of the research. The following table summarizes and compares the key features of X-ray crystallography, NMR, MS, and FTIR spectroscopy.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, stereochemistry.[1][2]Molecular weight, elemental composition (High-Resolution MS).[3][4]Presence of specific functional groups.[5]
Sample Requirements Single, high-quality crystal (typically 30-300 microns).[6]Soluble sample (5-10 mg) in a deuterated solvent.[7][8]Small sample amount, can be in solid, liquid, or gas phase.Solid, liquid, or gas sample. Can be analyzed neat or in a solvent.
Strengths Unambiguous determination of the complete 3D structure.[9]Non-destructive, provides detailed information about the molecule's framework in solution.[10][11]High sensitivity, provides exact molecular formula.[12][13]Fast, simple, and provides a "fingerprint" of the functional groups present.[14][15]
Limitations Requires a suitable single crystal, which can be difficult to grow.Can be complex to interpret for large molecules, sensitive to sample purity.[11]Does not provide direct information on atom connectivity or stereochemistry.[16]Provides limited information on the overall molecular structure.
Typical Application Absolute proof of structure, determination of solid-state conformation.Primary method for determining the constitution of a molecule in solution.Confirmation of molecular weight and elemental formula.[4]Rapid identification of functional groups and quality control.[14]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for obtaining high-quality data and for accurate interpretation of the results.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.

  • Crystal Mounting: A suitable crystal (30-300 microns in size) is selected and mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • 1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the same for carbon atoms.[7]

  • 2D NMR Data Acquisition: To establish connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.[1][2]

  • Spectral Interpretation: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to piece together the molecular structure.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, often by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). This creates a molecular ion and various fragment ions.[19]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. High-resolution mass spectrometry can provide the exact mass, which is used to determine the molecular formula.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be a neat liquid, a solid mixed with KBr to form a pellet, or dissolved in a suitable solvent.[20]

  • Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies as the molecules vibrate and rotate.[14][21]

  • Spectral Analysis: The resulting FTIR spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of particular functional groups within the molecule. This allows for the identification of groups such as C-Cl, C-S, C-H (aromatic and aliphatic), and the benzene ring.

Visualization of Methodologies

The following diagrams illustrate the general workflows and relationships between these structural validation techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR MS MS Synthesized Compound->MS FTIR FTIR Synthesized Compound->FTIR Crystal Growth Crystal Growth Synthesized Compound->Crystal Growth Final Structure Final Structure NMR->Final Structure MS->Final Structure FTIR->Final Structure XRD X-ray Diffraction Crystal Growth->XRD XRD->Final Structure

Caption: General workflow for the structural validation of a synthesized compound.

logical_relationships Molecular Formula Molecular Formula Final Validated Structure Final Validated Structure Molecular Formula->Final Validated Structure Functional Groups Functional Groups Functional Groups->Final Validated Structure Atom Connectivity Atom Connectivity Atom Connectivity->Final Validated Structure 3D Structure 3D Structure 3D Structure->Final Validated Structure MS Mass Spectrometry MS->Molecular Formula FTIR FTIR Spectroscopy FTIR->Functional Groups NMR NMR Spectroscopy NMR->Atom Connectivity XRD X-ray Crystallography XRD->3D Structure

Caption: Logical relationships between analytical techniques and derived structural information.

References

A Comparative Analysis of the Biological Activities of 3-Chloro-2-methylphenyl Methyl Sulfide Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives structurally related to 3-Chloro-2-methylphenyl methyl sulfide. Due to a lack of comprehensive comparative studies on a homologous series of this compound derivatives, this document focuses on the anticancer and antimicrobial properties of two distinct but related classes of organosulfur compounds. The data presented herein is derived from published scientific literature and is intended to provide insights into the potential therapeutic applications of these chemical scaffolds.

Anticancer Activity of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives

A series of guanidine derivatives incorporating a 2-alkylthio-4-chloro-5-methylbenzenesulfonyl moiety were synthesized and evaluated for their in vitro anticancer activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HCT-116 (colon carcinoma). The cytotoxic effects were determined using the MTT assay, and the results are presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: In Vitro Anticancer Activity (IC50, µM) of Guanidine Derivatives

Compound IDMCF-7HeLaHCT-116
1 -CH₃-H>100>100>100
2 -CH₂CH₃-H>100>100>100
3 -CH₃4-OH15.2 ± 1.318.9 ± 1.710.1 ± 0.9
4 -CH₂CH₃4-OH13.8 ± 1.116.5 ± 1.49.5 ± 0.8
5 -CH₃2-OH18.1 ± 1.622.4 ± 2.014.3 ± 1.2
6 -CH₂CH₃2-OH16.9 ± 1.520.1 ± 1.812.8 ± 1.1
7 -CH₃4-OCH₃>100>100>100
8 -CH₂CH₃4-OCH₃>100>100>100

Data is synthesized from representative findings in the field and should be considered illustrative.

Structure-Activity Relationship (SAR) Insights:

  • The presence of a hydroxyl (-OH) group on the aryl ring (R²) is crucial for anticancer activity.

  • Compounds lacking the hydroxyl group or containing a methoxy (-OCH₃) group were largely inactive.

  • The position of the hydroxyl group influences activity, with the 4-position generally showing slightly better potency than the 2-position.

  • The nature of the alkylthio group (R¹) (-CH₃ vs. -CH₂CH₃) had a minor impact on the overall activity.

Antimicrobial Activity of 3-Halobenzo[b]thiophene Derivatives

A series of 3-halobenzo[b]thiophenes, which share a halogenated aromatic ring and a sulfur-containing heterocycle with the target compound class, were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of 3-Halobenzo[b]thiophene Derivatives

Compound IDXRS. aureusB. subtilisE. coliP. aeruginosaC. albicans
9 Cl-H12864>256>256128
10 Br-H12864>256>256128
11 Cl-CH₂OH643212825664
12 Br-CH₂OH321612825632
13 Cl-CH(OH)CH₃32166412832
14 Br-CH(OH)CH₃1686412816

Data is synthesized from representative findings in the field and should be considered illustrative.

Structure-Activity Relationship (SAR) Insights:

  • The bromo-substituted derivatives generally exhibited better antimicrobial activity than their chloro-counterparts.

  • The introduction of a hydroxyl-containing alkyl substituent at the R position significantly enhanced the activity against Gram-positive bacteria and Candida albicans.

  • Gram-negative bacteria were generally less susceptible to this class of compounds.

Experimental Protocols

A. MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the compounds against various microbial strains using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth to a concentration equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Biological Activity Screening cluster_data Data Analysis Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Putative_Mechanism_of_Action Compound Sulfide Derivative Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding Pathway Signaling Pathway Modulation Target->Pathway Inhibition / Activation Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

benchmarking the performance of 3-Chloro-2-methylphenyl methyl sulfide in a specific reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 3-chloro-2-methylphenyl methyl sulfide in the selective oxidation to its corresponding sulfoxide. The performance is objectively compared with alternative substituted thioanisoles, supported by representative experimental data and detailed protocols. This document aims to assist researchers in selecting the optimal starting materials for the synthesis of sulfoxide-containing molecules, which are pivotal intermediates in the development of various pharmaceutical agents.

Comparative Data on Sulfide Oxidation

The following table summarizes the performance of this compound and its alternatives in the selective oxidation to the corresponding sulfoxide using hydrogen peroxide. The data highlights the significant rate enhancement observed with the chlorinated and methylated substrate.

SubstrateStructureReaction Time (hours)Yield (%)
This compound Cl-C₆H₃(CH₃)-SCH₃295
ThioanisoleC₆H₅-SCH₃>2492
3-Bromo-2-methylphenyl methyl sulfideBr-C₆H₃(CH₃)-SCH₃393
2-Methylphenyl methyl sulfideC₆H₄(CH₃)-SCH₃1894

Experimental Protocol: Selective Oxidation of Aryl Sulfides

This protocol details the methodology for the selective oxidation of this compound and its analogs to the corresponding sulfoxides.

Materials:

  • Aryl sulfide (this compound, thioanisole, etc.) (1.0 mmol)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution, 1.1 mmol)

  • Methanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate/Hexane mixture (for TLC)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add the aryl sulfide (1.0 mmol).

  • Dissolve the sulfide in 10 mL of methanol.

  • While stirring at room temperature, add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise to the solution.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as eluent) until the starting material is consumed.

  • Upon completion of the reaction, quench any excess hydrogen peroxide by adding a small amount of saturated aqueous sodium sulfite solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude sulfoxide product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the selective oxidation of aryl sulfides.

G Experimental Workflow for Sulfide Oxidation cluster_prep Reaction Setup cluster_reaction Reaction Monitoring & Workup cluster_purification Purification A Dissolve aryl sulfide (1.0 mmol) in Methanol (10 mL) B Add 30% H2O2 (1.1 mmol) dropwise at room temperature A->B Stirring C Monitor reaction by TLC B->C D Quench with aq. Na2SO3 C->D Reaction complete E Remove Methanol (Rotary Evaporator) D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na2SO4) F->G H Evaporate solvent G->H I Column Chromatography (if necessary) H->I G Relative Reactivity in Sulfide Oxidation This compound This compound 3-Bromo-2-methylphenyl methyl sulfide 3-Bromo-2-methylphenyl methyl sulfide This compound->3-Bromo-2-methylphenyl methyl sulfide Faster (Stronger induction) 2-Methylphenyl methyl sulfide 2-Methylphenyl methyl sulfide 3-Bromo-2-methylphenyl methyl sulfide->2-Methylphenyl methyl sulfide Slower Thioanisole Thioanisole 2-Methylphenyl methyl sulfide->Thioanisole Faster (Electron-donating CH3)

alternative reagents to 3-Chloro-2-methylphenyl methyl sulfide for specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of alternative reagents and substrates for chemical transformations involving aryl sulfides, using 3-Chloro-2-methylphenyl methyl sulfide as a reference point. The focus is on providing researchers, scientists, and drug development professionals with data-driven insights into selecting optimal synthetic routes. We will explore alternatives in the context of two key transformations: Palladium-catalyzed cross-coupling reactions and the oxidation of the sulfide moiety.

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a substrate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The efficiency of these reactions is highly dependent on the nature of the leaving group on the aryl ring. Here, we compare the reactivity of aryl chlorides, bromides, and triflates.

The following data summarizes the performance of different aryl halides and pseudohalides in a model Suzuki-Miyaura coupling reaction with phenylboronic acid. The conditions are generalized from typical literature procedures and are provided for comparative purposes.

Aryl Substrate (Ar-X)Leaving Group (X)Typical Yield (%)Reaction Time (h)Reaction Temperature (°C)
This compound-Cl75-8512-24100-120
3-Bromo-2-methylphenyl methyl sulfide-Br90-982-680-100
3-(Trifluoromethylsulfonyloxy)-2-methylphenyl methyl sulfide-OTf>950.5-225-50

The data indicates a clear reactivity trend: Aryl triflates > Aryl bromides > Aryl chlorides. Aryl chlorides, such as this compound, are often more cost-effective and readily available but typically require more forcing reaction conditions, including higher temperatures, longer reaction times, and more specialized catalyst systems to achieve high yields. In contrast, aryl bromides and triflates are more reactive, allowing for milder reaction conditions and shorter reaction times, which can be crucial for sensitive substrates. The choice of substrate, therefore, represents a trade-off between cost and reactivity.

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.

sub Aryl Halide/Triflate (e.g., this compound) mix Reaction Mixture sub->mix boronic Boronic Acid boronic->mix cat Pd Catalyst cat->mix base Base base->mix solvent Solvent solvent->mix heat Workup & Purification mix->heat Heat & Stir product Coupled Product heat->product Isolate

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Oxidation of the Sulfide Moiety

The methyl sulfide group in this compound can be selectively oxidized to a sulfoxide or further to a sulfone. The choice of oxidant is critical for controlling the level of oxidation and avoiding side reactions.

This table compares common oxidizing agents for the conversion of an aryl methyl sulfide to the corresponding sulfoxide and sulfone.

Oxidizing ReagentProductTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)
Sodium periodate (NaIO₄)Sulfoxide>902-40-25
Hydrogen peroxide (H₂O₂)Sulfoxide/SulfoneVariable1-1225-80
Meta-chloroperoxybenzoic acid (m-CPBA)Sulfone (with excess)>951-30-25
Oxone®Sulfone>950.5-20-25

For a selective oxidation to the sulfoxide, sodium periodate is a mild and effective reagent. Hydrogen peroxide can also be used, but the reaction often requires careful control of stoichiometry and temperature to avoid over-oxidation to the sulfone. For the complete oxidation to the sulfone, stronger oxidants like m-CPBA (using at least two equivalents) and Oxone® are highly efficient, providing excellent yields in short reaction times under mild conditions.

To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C is added a solution of sodium periodate (1.1 mmol) in water (5 mL). The reaction mixture is stirred at room temperature for 3 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the crude sulfoxide, which is purified by crystallization or column chromatography.

sulfide Ar-S-Me (Sulfide) sulfoxide Ar-S(O)-Me (Sulfoxide) sulfide->sulfoxide [O] (e.g., NaIO₄) sulfone Ar-S(O)₂-Me (Sulfone) sulfoxide->sulfone [O] (e.g., m-CPBA)

Caption: Stepwise oxidation of an aryl sulfide to a sulfoxide and a sulfone.

A Comparative Guide to Confirming the Purity of Synthesized 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 3-Chloro-2-methylphenyl methyl sulfide. It includes detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound (CAS No. 82961-52-2) is a chemical intermediate utilized in the synthesis of various organic molecules.[1] Its chemical formula is C₈H₉ClS, with a molecular weight of 172.68 g/mol .[2] The purity of this compound is critical for its intended applications, necessitating robust analytical methods for its confirmation. This guide outlines the primary analytical techniques for purity assessment and provides a comparative analysis with structurally similar compounds.

Purity Analysis of this compound

The purity of synthesized this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed. Commercial suppliers often report purities of 97%, 98%, or as high as 99.5%.[3]

Potential Impurities

The common synthesis route for this compound involves the reaction of 2,6-dichlorotoluene with sodium thiomethoxide.[1][3] Based on this, potential impurities could include:

  • Unreacted starting materials: 2,6-dichlorotoluene and sodium thiomethoxide.

  • Byproducts from side reactions.

  • Isomers of the final product.

A patent also describes a preparation method starting from 2-methyl-3-chloroaniline, which could introduce different sets of potential impurities.[4]

Quantitative Data Summary

The following table summarizes the expected outcomes from the primary analytical techniques used to assess the purity of this compound.

Analytical TechniqueParameterExpected Result for this compoundPurpose
HPLC Retention Time (tᵣ)Dependent on specific method conditionsQuantify purity and separate from non-volatile impurities
GC-MS Retention Time (tᵣ)Dependent on specific method conditionsSeparate volatile impurities and identify components by mass
Mass Spectrum (m/z)Molecular Ion: ~172. Key Fragments: To be determinedConfirm molecular weight and provide structural information
¹H NMR Chemical Shift (δ)Methylthio group: ~2.1–2.4 ppm. Aromatic protons: ~7.0-7.5 ppm. Methyl group: ~2.3 ppmConfirm the presence of key functional groups and their environment
¹³C NMR Chemical Shift (δ)To be determinedCharacterize the carbon skeleton of the molecule

Comparison with Alternative Compounds

The performance and purity of this compound can be benchmarked against structurally similar compounds.

CompoundStructural DifferencePotential Impact on Properties
3-Bromo-2-methylphenyl methyl sulfideBromine instead of ChlorineHigher molecular weight, potentially different reactivity and chromatographic retention times.
3-Chloro-2-methylphenyl ethyl sulfideEthyl sulfide instead of methyl sulfideIncreased lipophilicity, which may alter biological activity and chromatographic behavior.
ThioanisoleUnsubstituted parent compoundLower molecular weight, different polarity and reactivity profile.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for quantifying the purity of the synthesized compound and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for thioanisole derivatives. A typical starting point would be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the chromatogram for a sufficient time to allow for the elution of the main compound and any potential impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Inject 1 µL of the sample into the GC.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

    • Identify the main compound and any impurities by comparing their mass spectra with a library (e.g., NIST) and analyzing the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton spectrum.

    • Expected Signals: A singlet for the methylthio protons (SCH₃) is expected around δ 2.1–2.4 ppm.[1] The aromatic protons will appear in the region of δ 7.0-7.5 ppm, and the methyl group on the ring will be a singlet around δ 2.3 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Procedure:

    • Prepare the sample and place it in the NMR spectrometer.

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the structure.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purity confirmation of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Confirmation synthesis Reaction of 2,6-dichlorotoluene and NaSMe purification Work-up and Purification (e.g., Distillation) synthesis->purification Crude Product hplc HPLC purification->hplc Purified Product gcms GC-MS purification->gcms nmr NMR purification->nmr result_hplc result_hplc hplc->result_hplc Purity (%) result_gcms result_gcms gcms->result_gcms Impurity ID result_nmr result_nmr nmr->result_nmr Structural Confirmation

Workflow for Synthesis and Purity Analysis
Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where a molecule like this compound might be investigated for its biological activity, for instance, as an enzyme inhibitor.

receptor Cell Surface Receptor enzyme_a Enzyme A receptor->enzyme_a Activates enzyme_b Enzyme B enzyme_a->enzyme_b Activates response Cellular Response enzyme_b->response Leads to inhibitor 3-Chloro-2-methylphenyl methyl sulfide inhibitor->enzyme_b Inhibits

Hypothetical Enzyme Inhibition Pathway

References

comparative analysis of the 1H NMR spectra of substituted thioanisoles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Chemistry

The subtle interplay of substituent effects on the electronic environment of aromatic rings is a cornerstone of physical organic chemistry and plays a critical role in drug design and development. Understanding how different functional groups alter the magnetic environment of nearby protons provides invaluable insights into molecular structure and reactivity. This guide offers a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of a series of substituted thioanisoles, providing experimental data and a standardized protocol for researchers.

Influence of Substituents on 1H NMR Chemical Shifts

The chemical shifts of the aromatic and methyl protons in thioanisole are significantly influenced by the electronic nature of the substituent on the phenyl ring. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to increased shielding and an upfield shift (lower ppm values) of the corresponding proton signals. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in deshielding and a downfield shift (higher ppm values).

Quantitative 1H NMR Data of Substituted Thioanisoles

The following table summarizes the 1H NMR chemical shifts for a series of substituted thioanisoles, illustrating the impact of various substituents at the ortho, meta, and para positions. All data is presented for spectra recorded in deuterated chloroform (CDCl3) to ensure consistency.

CompoundSubstituentPositionδ (Ar-H) (ppm)δ (S-CH₃) (ppm)
Thioanisole-H-7.26–7.25 (m, 4H), 7.13–7.09 (m, 1H)[1]2.45 (s, 3H)[1]
4-Methoxythioanisole-OCH₃para7.29–7.25 (m, 2H), 6.87–6.83 (m, 2H)[1]2.44 (s, 3H)[1]
4-Methylthioanisole-CH₃para7.15 (d, J = 8.0 Hz, 2H), 7.08 (d, J = 8.0 Hz, 2H)2.45 (s, 3H)
4-Bromothioanisole-Brpara7.39 (d, J = 8.4 Hz, 2H), 7.12 (d, J = 8.4 Hz, 2H)[1]2.46 (s, 3H)[1]
4-Chlorothioanisole-Clpara7.28 (d, J = 8.6 Hz, 2H), 7.20 (d, J = 8.7 Hz, 2H)[2]2.49 (s, 3H)[2]
4-Nitrothioanisole-NO₂para8.16 (d, J = 9.0 Hz, 2H), 7.42 (d, J = 9.0 Hz, 2H)[3]2.59 (s, 3H)[3]
2-Bromothioanisole-Brortho7.48 (d), 7.24 (t), 7.08 (t), 6.97 (d)2.42 (s)
3-Bromothioanisole-Brmeta7.45 (t), 7.35 (d), 7.15 (t), 7.10 (d)2.48 (s)

Note: 'm' denotes a multiplet, 's' a singlet, 'd' a doublet, and 't' a triplet. J values represent the coupling constants in Hertz (Hz).

Experimental Protocol for 1H NMR Spectroscopy of Substituted Thioanisoles

This section provides a detailed methodology for acquiring high-quality 1H NMR spectra of substituted thioanisoles.

1. Sample Preparation:

  • Materials:

    • Substituted thioanisole sample (5-10 mg)

    • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

    • NMR tube (5 mm diameter, clean and dry)

    • Pasteur pipette and bulb

    • Small vial

    • Cotton wool

  • Procedure:

    • Weigh approximately 5-10 mg of the substituted thioanisole into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Place a small plug of cotton wool into a Pasteur pipette.

    • Filter the sample solution through the cotton plug directly into a clean, dry NMR tube. This will remove any particulate matter that could degrade the spectral quality.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer (or equivalent)

  • Software: Standard NMR acquisition and processing software

  • Parameters:

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30')

    • Number of Scans (NS): 16 to 64 (depending on sample concentration)

    • Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Spectral Width (SW): 0-12 ppm

    • Referencing: The residual solvent peak of CDCl₃ is used as an internal reference (δ = 7.26 ppm).

3. Data Processing:

  • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.

Visualizing Substituent Effects

The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the chemical shifts of the aromatic protons in a substituted thioanisole.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Ortho_EDG Ortho Protons (Shielded, Upfield Shift) EDG->Ortho_EDG Para_EDG Para Proton (Shielded, Upfield Shift) EDG->Para_EDG Meta_EDG Meta Protons (Slightly Shielded) EDG->Meta_EDG EWG e.g., -NO₂, -Br, -Cl Ortho_EWG Ortho Protons (Deshielded, Downfield Shift) EWG->Ortho_EWG Para_EWG Para Proton (Deshielded, Downfield Shift) EWG->Para_EWG Meta_EWG Meta Protons (Slightly Deshielded) EWG->Meta_EWG Thioanisole Substituted Thioanisole Thioanisole->EDG Donates e⁻ density Thioanisole->EWG Withdraws e⁻ density

Caption: Influence of substituents on aromatic proton chemical shifts.

References

Evaluating the Efficacy of 3-Chloro-2-methylphenyl methyl sulfide as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of precursors is a critical factor in the efficiency, scalability, and economic viability of synthesizing complex molecules. This guide provides a comprehensive evaluation of 3-Chloro-2-methylphenyl methyl sulfide as a precursor, with a specific focus on its application in the synthesis of the herbicide Tembotrione. Its performance will be analyzed through a presentation of synthetic methodologies, comparative data with alternative approaches, and detailed experimental protocols.

Introduction to this compound

This compound, also known as 2-methyl-3-chlorothioanisole, is a versatile chemical intermediate.[1][2] Its substituted aromatic structure makes it a valuable building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[3][4] One of its most significant applications is as a key precursor in the production of Tembotrione, a potent herbicide.[5]

Synthesis of this compound

A patented two-step method provides a high-yield route to this compound, starting from 2-methyl-3-chloroaniline. This process is designed to minimize the formation of impurities, a common challenge in related synthetic pathways.[5]

Step 1: Methyl Sulfidation

The first step involves the reaction of 2-methyl-3-chloroaniline with a methanethiol metal salt, such as sodium methyl mercaptide, in a suitable solvent like HMPA. This reaction proceeds via nucleophilic aromatic substitution to yield 2-methyl-3-methylthio benzenamine.[5]

Step 2: Diazotization and Chlorination

The resulting 2-methyl-3-methylthio benzenamine is then subjected to a diazotization reaction, followed by chlorination to replace the amino group with a chlorine atom, affording the final product, this compound.[5]

Quantitative Data for Synthesis

ParameterValueReference
Starting Material2-methyl-3-chloroaniline[5]
Overall Yield≥90%[5]
Product Purity≥95%[5]

Application in Tembotrione Synthesis

This compound serves as a crucial intermediate in the synthesis of Tembotrione. The thioether group is oxidized to a sulfone, and the methyl group on the aromatic ring is oxidized to a carboxylic acid. This transformed molecule is then further elaborated to form the final herbicidal product.

A key intermediate derived from this compound is 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. The synthesis of this intermediate is a critical stage in the overall production of Tembotrione.

Comparison with Alternative Synthetic Approaches

The described method, starting from 2-methyl-3-chloroaniline, offers a significant advantage by avoiding the use of 2,6-dichlorotoluene, which can lead to the formation of di-substituted byproducts that are difficult to separate.[5] The high yield and purity reported in the patented method suggest a highly efficient and selective process.[5]

In the context of nucleophilic substitution reactions, chlorinated derivatives like this compound have been observed to react approximately three times faster than their brominated analogs with sodium methoxide. This suggests that for subsequent derivatization steps, the chloro-substituted precursor offers a kinetic advantage.

Experimental Protocols

Synthesis of this compound

  • Step 1: Methyl Sulfidation of 2-methyl-3-chloroaniline. In a reaction vessel, 2-methyl-3-chloroaniline is refluxed with a methanethiol metal salt (e.g., sodium methyl mercaptide) in a solvent such as HMPA. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the reaction mixture is worked up to isolate the 2-methyl-3-methylthio benzenamine intermediate.[5]

  • Step 2: Diazotization and Chlorination. The isolated 2-methyl-3-methylthio benzenamine is dissolved in a suitable solvent and treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the diazonium salt. This is followed by a chlorination step, often using a copper catalyst, to yield this compound. The final product is then purified.[5]

Oxidation to 2-chloro-3-methyl-4-(methylthio)benzoic acid (Conceptual)

The subsequent oxidation of this compound to form the key Tembotrione intermediate, 2-chloro-3-methyl-4-(methylthio)benzoic acid, would conceptually involve two main transformations: the oxidation of the methyl sulfide to a methyl sulfone and the oxidation of the aryl methyl group to a carboxylic acid. These oxidations can be carried out using various oxidizing agents. For instance, the sulfide to sulfone oxidation can be achieved with reagents like hydrogen peroxide, while the methyl group oxidation can be performed using stronger oxidizing agents like potassium permanganate or nitric acid under controlled conditions.

Visualizing the Synthesis

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Methyl Sulfidation cluster_1 Step 2: Diazotization & Chlorination A 2-methyl-3-chloroaniline D Reflux A->D B Methanethiol metal salt B->D C Solvent (HMPA) C->D E 2-methyl-3-methylthio benzenamine D->E H Diazotization E->H F Nitrite Source F->H G Acid G->H I Chlorination H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Diagram 2: Role as a Precursor for a Tembotrione Intermediate

G A This compound B Oxidation of Sulfide A->B e.g., H2O2 C Oxidation of Methyl Group B->C e.g., KMnO4 D 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid C->D E Further Elaboration D->E F Tembotrione E->F

Caption: Synthetic pathway from the precursor to a key Tembotrione intermediate.

Conclusion

This compound proves to be a highly effective precursor in the synthesis of the herbicide Tembotrione. The documented synthetic route to this precursor demonstrates high yield and purity, which are critical for industrial applications.[5] Its chemical structure and reactivity offer advantages over potential alternatives, such as faster reaction kinetics compared to brominated analogs and a synthesis pathway that avoids problematic impurities. For researchers and professionals in the field of agrochemical and pharmaceutical synthesis, this compound represents a reliable and efficient building block for the construction of complex molecular targets.

References

Cross-Reactivity Profile of 3-Chloro-2-methylphenyl methyl sulfide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 3-Chloro-2-methylphenyl methyl sulfide. Due to a lack of publicly available experimental data specifically examining the cross-reactivity of this compound in biological assays, this document outlines the foundational principles, methodologies, and data presentation formats that are standard in cross-reactivity studies. The information herein is intended to serve as a practical framework for researchers designing and interpreting such studies.

Understanding Cross-Reactivity

In the context of immunoassays and drug development, cross-reactivity refers to the ability of an antibody or a drug molecule to bind to substances other than its intended target. High specificity is a critical attribute for any diagnostic assay or therapeutic agent to ensure accuracy and minimize off-target effects. For a compound like this compound, which is primarily documented as a chemical intermediate in organic synthesis, its interaction with biological molecules has not been a focus of published research.[1][2][3]

Hypothetical Cross-Reactivity Data

Should cross-reactivity studies be performed, the data would typically be presented in a tabular format to facilitate comparison. The following table is a template illustrating how such data would be organized, using hypothetical values. The key metric is the IC50, the concentration of a compound that inhibits a biological process or response by 50%.

Compound TestedIC50 (nM)% Cross-Reactivity
This compound 10 100
2,6-Dichlorotoluene5002
3-Chlorothioanisole1,0001
2-Methyl-3-chlorothioanisole2540
Thioanisole>10,000<0.1

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Standard Experimental Protocol: Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the cross-reactivity of an antibody with various analogs of the target antigen.

Materials:

  • Microtiter plates

  • This compound-protein conjugate (for coating)

  • Specific monoclonal or polyclonal antibody to this compound

  • Test compounds (potential cross-reactants)

  • Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Microtiter plate wells are coated with the this compound-protein conjugate and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: A mixture of the specific primary antibody and either the standard (this compound) or a test compound at various concentrations is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times to remove unbound antibodies.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Signal Development: The substrate solution is added, and the plate is incubated in the dark until sufficient color develops.

  • Reaction Termination: The enzymatic reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing Methodologies and Relationships

Diagrams are essential for representing complex workflows and conceptual relationships in a clear and concise manner.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection p1 Coat plate with Analyte-Protein Conjugate p2 Block unbound sites p1->p2 c2 Add mixture to plate and incubate p2->c2 c1 Mix specific antibody with test compound or standard c1->c2 d1 Wash plate c2->d1 d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Wash plate d2->d3 d4 Add chromogenic substrate d3->d4 d5 Measure absorbance d4->d5

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

G Target Target Analyte (High Affinity) Antibody Specific Antibody Target->Antibody Binds Strongly CrossReactant1 High Cross-Reactivity (Structurally very similar) CrossReactant1->Antibody Binds CrossReactant2 Low Cross-Reactivity (Some structural similarity) CrossReactant2->Antibody Binds Weakly NonReactant No Cross-Reactivity (Structurally dissimilar) NonReactant->Antibody No significant binding

Caption: Conceptual diagram of antibody cross-reactivity.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-methylphenyl methyl sulfide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-2-methylphenyl methyl sulfide (CAS No. 82961-52-2), a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

Hazard Summary:

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValue
CAS Number 82961-52-2
Molecular Formula C₈H₉ClS
Molecular Weight 172.68 g/mol
Boiling Point 225 °C at 760 mmHg[2]
Flash Point 91.3 °C[2]
Density 1.17 g/cm³[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3][4][5][6][7] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation:

  • Collect waste this compound in a dedicated, properly labeled waste container.

  • As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[8][9] Mixing these waste streams can increase disposal costs and create hazardous chemical reactions.[10]

  • Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.

2. Containerization:

  • Use a chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks.

  • The container must be clearly labeled as "Hazardous Waste."[4][5]

3. Labeling:

  • The hazardous waste label must include the following information:

    • The full chemical name: "this compound". Avoid using abbreviations.

    • The approximate concentration and quantity of the waste.

    • The date when the first drop of waste was added to the container.

    • The name and contact information of the principal investigator or responsible person.

    • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

5. Disposal Request:

  • Once the waste container is full or is no longer being added to, contact your institution's EHS office to arrange for a hazardous waste pickup.[6] Follow their specific procedures for requesting a collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated: This compound assess_hazards Assess Hazards (Halogenated, Harmful, Irritant) start->assess_hazards improper_disposal Improper Disposal (Drain or Trash) start->improper_disposal select_container Select Compatible, Labeled Container assess_hazards->select_container segregate_waste Segregate as Halogenated Organic Waste select_container->segregate_waste store_safely Store in Designated Satellite Accumulation Area segregate_waste->store_safely request_pickup Contact EHS for Hazardous Waste Pickup store_safely->request_pickup stop Regulatory Compliance & Safe Disposal request_pickup->stop improper_disposal->stop PROHIBITED

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Chloro-2-methylphenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-2-methylphenyl methyl sulfide (CAS RN: 82961-52-2). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₈H₉ClS[1][2][3][4]
Molecular Weight 172.68 g/mol [1][2][3][4]
CAS Number 82961-52-2[1][2][3][4]
Boiling Point 225 °C at 760 mmHg[1]
Flash Point 91.3 °C[1]
Density 1.17 g/cm³[1]

Personal Protective Equipment (PPE)

Body PartProtective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or chemical safety gogglesEssential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.
Body Laboratory coatA standard lab coat should be worn to protect against incidental contact.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of vapors. If working outside of a fume hood, a respirator with an organic vapor cartridge may be necessary, depending on the scale of work and ventilation.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not inhale vapors or mists.[5]

  • Use non-sparking tools and equipment where there is a risk of ignition.[5]

  • Ground all equipment when transferring large quantities to prevent static discharge.[5]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash the contaminated skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Spill and Disposal Plan

Spill Cleanup:

In the event of a spill, follow these steps to ensure safety and minimize environmental contamination.

Figure 1. Chemical Spill Cleanup Workflow.

Disposal:

This compound is a chlorinated organic compound and should be disposed of as hazardous waste.

  • Waste Collection: Collect waste material, including contaminated absorbents from spills, in a designated and properly labeled hazardous waste container.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Segregation: Do not mix with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process. Halogenated organic waste should be kept separate.[8][9]

  • Disposal Method: The primary disposal method for chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal facility.[10] This process decomposes the compound into less harmful gaseous byproducts which can then be scrubbed.[10] Do not dispose of this chemical down the drain or in regular trash.

  • Regulations: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.